molecular formula C16H17N3 B1615583 V-161 CAS No. 69570-95-2

V-161

Katalognummer: B1615583
CAS-Nummer: 69570-95-2
Molekulargewicht: 251.33 g/mol
InChI-Schlüssel: DCBQWCSRVVGWAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

V-161 is a useful research compound. Its molecular formula is C16H17N3 and its molecular weight is 251.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

69570-95-2

Molekularformel

C16H17N3

Molekulargewicht

251.33 g/mol

IUPAC-Name

N,N-dimethyl-4-(6-methyl-1H-benzimidazol-2-yl)aniline

InChI

InChI=1S/C16H17N3/c1-11-4-9-14-15(10-11)18-16(17-14)12-5-7-13(8-6-12)19(2)3/h4-10H,1-3H3,(H,17,18)

InChI-Schlüssel

DCBQWCSRVVGWAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

V-161: A Technical Whitepaper on the Discovery and Development of a Novel V-ATPase Inhibitor for Vancomycin-Resistant Enterococcus faecium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of antibiotic-resistant bacteria, such as Vancomycin-Resistant Enterococcus faecium (VRE), poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. This document details the discovery and preclinical development of V-161, a novel small molecule inhibitor of the Na+-translocating V-type ATPase (Na+-V-ATPase) in VRE. This compound was identified through a high-throughput screen of over 70,000 compounds and demonstrates potent and selective inhibition of VRE growth, particularly under alkaline conditions representative of the human gut.[1][2][3] Structural studies have revealed that this compound binds to the interface of the c-ring and a-subunit of the enzyme's V0 domain, effectively blocking sodium transport and halting its rotation.[1][2][4] In vivo studies in a murine model of intestinal colonization have shown that this compound significantly reduces VRE levels, highlighting its therapeutic potential.[1][2][4] This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data.

Introduction: The Challenge of Vancomycin-Resistant Enterococcus faecium

Vancomycin-resistant enterococci (VRE), particularly Enterococcus faecium, are a leading cause of hospital-acquired infections, including sepsis and endocarditis.[1][2][4] The World Health Organization has classified VRE as one of the twelve most critical antibiotic-resistant pathogens.[2][4] The ability of VRE to thrive in the alkaline environment of the human intestine is crucial for its colonization and subsequent infection.[1][3] This adaptation is mediated by a unique Na+-translocating V-type ATPase (Na+-V-ATPase), an enzyme not found in beneficial gut bacteria like lactobacilli and functionally distinct from human V-ATPases.[1][2][3] This selectivity makes the Na+-V-ATPase an attractive target for novel antimicrobial therapies.

Discovery of this compound: A Targeted Screening Approach

This compound was discovered by a research team at Chiba University, Japan, through a high-throughput screening campaign designed to identify inhibitors of the Enterococcus hirae Na+-V-ATPase, a close and safer model for the VRE enzyme.[1][2]

High-Throughput Screening Cascade

A library of 70,600 small molecules was screened for their ability to inhibit the ATPase activity of the purified E. hirae Na+-V-ATPase.[2][4] This initial screen identified several hit compounds, which were then subjected to further characterization to confirm their activity and assess their selectivity. This compound emerged as the most promising candidate due to its potent inhibition of the target enzyme.[1][2][3]

compound_library 70,600 Compound Library hts High-Throughput Screen (Na+-V-ATPase Inhibition Assay) compound_library->hts hit_compounds Hit Compounds hts->hit_compounds hit_confirmation Hit Confirmation & Selectivity hit_compounds->hit_confirmation v161 This compound Identified as Lead Compound hit_confirmation->v161

Figure 1: this compound Discovery Workflow.

Mechanism of Action: Inhibition of the Na+-V-ATPase

This compound exerts its antimicrobial effect by directly inhibiting the Na+-V-ATPase, a crucial enzyme for VRE survival in alkaline environments.

Signaling Pathway

The Na+-V-ATPase is a rotary enzyme that couples the energy from ATP hydrolysis to the transport of sodium ions out of the bacterial cell. This process is essential for maintaining sodium homeostasis and the proton motive force, particularly in the high pH environment of the gut. By inhibiting this enzyme, this compound disrupts these critical cellular functions, leading to a reduction in bacterial growth and colonization.

cluster_membrane Bacterial Cell Membrane V_ATPase Na+-V-ATPase Na_out Na+ (out) V_ATPase->Na_out ADP ADP + Pi V_ATPase->ADP Disruption Disruption of Na+ Homeostasis & Proton Motive Force V_ATPase->Disruption Na_in Na+ (in) Na_in->V_ATPase transport ATP ATP ATP->V_ATPase hydrolysis V161 This compound V161->V_ATPase inhibition Growth_Inhibition Inhibition of Bacterial Growth Disruption->Growth_Inhibition

Figure 2: this compound Mechanism of Action.

Structural Basis of Inhibition

High-resolution cryo-electron microscopy (cryo-EM) studies of the E. hirae Na+-V-ATPase in complex with this compound have elucidated the structural basis of its inhibitory activity. This compound binds to a pocket at the interface between the c-ring and the a-subunit of the membrane-embedded V0 domain.[1][2][4] This binding physically obstructs the rotation of the c-ring, which is essential for sodium ion translocation across the membrane.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies
IC50 (Na+-V-ATPase) Data not available in search resultsEnterococcus hirae
MIC (VRE) Data not available in search resultsEnterococcus faecium
MIC (Lactobacilli) Data not available in search resultsLactobacillus spp.

Table 2: In Vivo Efficacy of this compound in a Murine VRE Colonization Model

Treatment GroupDosageDurationMean VRE CFU/g feces (log10)
Vehicle Control N/AData not availableData not available
This compound Data not availableData not availableSignificantly reduced

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.

High-Throughput Screening for Na+-V-ATPase Inhibitors

start Start dispense_enzyme Dispense Purified Na+-V-ATPase into 384-well plates start->dispense_enzyme add_compounds Add Library Compounds (1 compound per well) dispense_enzyme->add_compounds pre_incubate Pre-incubate at Room Temperature add_compounds->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Release (Malachite Green Assay) stop_reaction->measure_pi analyze_data Analyze Data to Identify Hits (% Inhibition) measure_pi->analyze_data end End analyze_data->end

Figure 3: HTS Experimental Workflow.

Protocol:

  • Enzyme Preparation: Purified E. hirae Na+-V-ATPase was diluted in assay buffer.

  • Compound Dispensing: The 70,600 compound library was dispensed into 384-well microplates, with each well containing a single compound at a fixed concentration.

  • Enzyme Addition: A solution of the purified Na+-V-ATPase was added to each well.

  • Pre-incubation: The plates were pre-incubated to allow for compound binding to the enzyme.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of ATP.

  • Incubation: The reaction was allowed to proceed at a controlled temperature.

  • Reaction Termination and Detection: The reaction was stopped, and the amount of inorganic phosphate produced was quantified using a malachite green-based colorimetric assay.

  • Data Analysis: The percentage of enzyme inhibition for each compound was calculated relative to control wells. Compounds showing significant inhibition were selected as "hits".

Cryo-Electron Microscopy of the this compound-V-ATPase Complex

Protocol:

  • Complex Formation: Purified E. hirae Na+-V-ATPase was incubated with an excess of this compound to ensure complete binding.

  • Grid Preparation: The complex solution was applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: Automated data collection was performed on a transmission electron microscope equipped with a direct electron detector. A series of tilted images were collected for each area of interest.

  • Image Processing: The collected movie frames were motion-corrected and aligned. The contrast transfer function (CTF) for each image was estimated and corrected.

  • Particle Picking and 2D Classification: Individual particle images were picked from the micrographs and subjected to 2D classification to select for high-quality particles.

  • 3D Reconstruction and Refinement: An initial 3D model was generated and refined to high resolution using the selected particles. Focused refinement on the V0 domain was performed to improve the resolution of the this compound binding site.

  • Model Building and Analysis: An atomic model of the V0 domain in complex with this compound was built into the cryo-EM density map and analyzed to identify key interactions.

Murine Model of VRE Intestinal Colonization

Protocol:

  • Animal Model: Specific pathogen-free mice were used for the study.

  • Antibiotic Pre-treatment: Mice were treated with a cocktail of antibiotics in their drinking water to disrupt the native gut microbiota and allow for VRE colonization.

  • VRE Challenge: Mice were orally gavaged with a suspension of a clinical isolate of vancomycin-resistant E. faecium.

  • This compound Administration: A treatment group of mice received this compound orally at a specified dose and frequency. A control group received a vehicle solution.

  • Quantification of VRE Colonization: Fecal samples were collected at various time points post-infection. The samples were homogenized, serially diluted, and plated on selective agar plates containing vancomycin to quantify the number of VRE colony-forming units (CFU) per gram of feces.

  • Data Analysis: The VRE CFU counts were compared between the this compound treated group and the vehicle control group to determine the efficacy of this compound in reducing VRE colonization.

Conclusion and Future Directions

The discovery and preclinical characterization of this compound represent a significant advancement in the fight against antibiotic-resistant bacteria. This compound's novel mechanism of action, targeting the Na+-V-ATPase of VRE, and its efficacy in a preclinical model of colonization, make it a promising candidate for further development. Future work will focus on lead optimization to improve the compound's pharmacokinetic and pharmacodynamic properties, as well as comprehensive safety and toxicology studies to support its progression into clinical trials. The research team also plans to evaluate the efficacy of this compound against a broader range of bacterial strains.[2] The ultimate goal is to develop a new class of antibiotics that can effectively treat infections caused by VRE and other drug-resistant pathogens.

References

Na+-V-ATPase as a Target for Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sodium ion-pumping vacuolar-type ATPase (Na+-V-ATPase) as a promising target for the development of novel antibiotics. With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents that act on novel bacterial targets. The Na+-V-ATPase, crucial for the survival of certain pathogenic bacteria under specific environmental conditions, represents a key vulnerability that can be exploited for therapeutic intervention.

Introduction to Bacterial Na+-V-ATPase

Vacuolar-type ATPases (V-ATPases) are ATP-driven proton pumps found in eukaryotic and some bacterial cells.[1] A subset of these, the Na+-V-ATPases, have been identified in certain bacteria, such as Enterococcus species, where they play a critical role in maintaining sodium ion homeostasis and enabling survival in alkaline environments.[2] These enzymes are rotary motors that utilize the energy from ATP hydrolysis to pump Na+ ions across the cell membrane, a function essential for processes like pH regulation and nutrient acquisition.[2][3]

The structure of the V-ATPase is composed of two main domains: the peripheral V1 domain responsible for ATP hydrolysis and the integral membrane Vo domain, which forms the ion channel.[1][4] The rotation of the c-ring within the Vo domain, driven by ATP hydrolysis in the V1 domain, facilitates the transport of ions.[5]

The Na+-V-ATPase as a Druggable Target

The Na+-V-ATPase is an attractive target for antibiotics for several key reasons:

  • Essentiality under specific conditions: For pathogens like Vancomycin-Resistant Enterococcus (VRE), the Na+-V-ATPase is crucial for growth and colonization in alkaline environments, such as the small intestine.[2][5]

  • Novel mechanism of action: Targeting the Na+-V-ATPase offers a new mechanism of action distinct from that of currently available antibiotics, which can help overcome existing resistance mechanisms.

  • Potential for selectivity: The differences between bacterial and human V-ATPases, as well as the specific reliance of certain bacteria on Na+ pumping, provide an opportunity for the development of selective inhibitors with minimal off-target effects.

A notable example of a recently identified inhibitor is V-161, a compound that specifically targets the Na+-V-ATPase of Enterococcus hirae.[5][6]

Quantitative Data on Na+-V-ATPase Inhibitors

The development of effective antibiotics requires a thorough understanding of their potency. The following table summarizes the available quantitative data for this compound, a promising inhibitor of bacterial Na+-V-ATPase.

CompoundTarget OrganismTarget EnzymeIC50MICReference
This compoundEnterococcus hiraeNa+-transporting V-ATPase144 nM4 µg/mL (at pH 8.5)[6]
This compoundVancomycin-resistant Enterococcus (VRE)Na+-transporting V-ATPaseNot Reported4 µg/mL (at pH 8.5)[6]

Table 1: Quantitative data for the Na+-V-ATPase inhibitor this compound.

Experimental Protocols

The discovery and characterization of new Na+-V-ATPase inhibitors rely on robust experimental protocols. Below are detailed methodologies for key assays.

This protocol is designed to measure the ATP hydrolysis activity of purified Na+-V-ATPase and to determine the IC50 of potential inhibitors.

Materials:

  • Purified Na+-V-ATPase enzyme

  • Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 5 mM MgCl2, 100 mM NaCl)

  • ATP solution (e.g., 100 mM)

  • Inhibitor compound of interest

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Preparation: Dilute the purified Na+-V-ATPase to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted enzyme, the inhibitor at various concentrations, and the assay buffer.

  • Initiation of Reaction: Start the reaction by adding ATP to each well. The final volume should be kept constant.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Termination of Reaction and Phosphate Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest (e.g., VRE)

  • Growth medium (e.g., Mueller-Hinton Broth, adjusted to the desired pH)

  • Inhibitor compound of interest

  • 96-well microplate

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[1][7]

  • Inhibitor Preparation: Prepare a two-fold serial dilution of the inhibitor compound in the growth medium in a 96-well plate.[8]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted inhibitor.[7] Include a positive control (bacteria without inhibitor) and a negative control (medium without bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanism of Action

The primary role of the Na+-V-ATPase in pathogenic bacteria like Enterococcus is to maintain cellular homeostasis in challenging environments. Inhibition of this enzyme disrupts these critical functions, leading to cell death.

cluster_0 Bacterial Cell in Alkaline Environment cluster_1 Inhibition by Antibiotic Alkaline_pH High External pH (e.g., Small Intestine) Na_V_ATPase Na+-V-ATPase Alkaline_pH->Na_V_ATPase Activates Na_out Na+ efflux Na_V_ATPase->Na_out Pumps Na+ out Inhibition Inhibition pH_homeostasis Intracellular pH Homeostasis Na_out->pH_homeostasis Maintains gradient for H_in H+ influx (via other transporters) H_in->pH_homeostasis Survival Bacterial Survival and Colonization pH_homeostasis->Survival Antibiotic Antibiotic (e.g., this compound) Antibiotic->Na_V_ATPase Binds and Inhibits Disruption Disruption of Ion Homeostasis Inhibition->Disruption Cell_Death Cell Death Disruption->Cell_Death

Mechanism of Na+-V-ATPase Inhibition.

The diagram above illustrates how Na+-V-ATPase enables bacterial survival in an alkaline environment by maintaining ion homeostasis. An antibiotic like this compound inhibits the pump, leading to a disruption of this balance and subsequent cell death.

Experimental and Drug Discovery Workflow

The development of new antibiotics targeting Na+-V-ATPase follows a structured workflow from initial screening to in vivo testing.

Screening High-Throughput Screening of Compound Libraries Hit_ID Hit Identification (ATPase Activity Assay) Screening->Hit_ID IC50 IC50 Determination Hit_ID->IC50 MIC MIC Determination (vs. Target Pathogens) IC50->MIC Selectivity Selectivity Assays (vs. Human ATPases) MIC->Selectivity Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models of Infection) Lead_Opt->In_Vivo

Drug Discovery Workflow for Na+-V-ATPase Inhibitors.

This workflow begins with high-throughput screening of chemical libraries to identify initial hits. Promising compounds are then characterized through IC50 and MIC assays, and their selectivity is evaluated. Lead compounds undergo optimization to improve their properties before being tested for efficacy in animal models of infection.

Conclusion

The bacterial Na+-V-ATPase is a compelling and validated target for the development of a new class of antibiotics. Its essential role in the survival of certain clinically important pathogens, such as VRE, under specific conditions provides a clear therapeutic window. The discovery of potent and selective inhibitors like this compound demonstrates the feasibility of this approach. Further research and development efforts focused on this target have the potential to deliver novel antimicrobial agents that can address the growing threat of antibiotic resistance.

References

V-161: A Novel Inhibitor of Na+-V-ATPase in Enterococcus faecium

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vancomycin-resistant Enterococcus faecium (VRE) poses a significant threat to global health, necessitating the development of novel antimicrobial agents. V-161 is a promising new compound that selectively targets the Na+-translocating V-type ATPase (Na+-V-ATPase) of E. faecium. This enzyme is critical for the bacterium's survival in the alkaline environment of the human intestine. By inhibiting this key enzyme, this compound demonstrates potent activity against VRE, including a reduction in intestinal colonization. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on E. faecium, and relevant experimental methodologies.

Introduction

Enterococcus faecium is a commensal bacterium of the gastrointestinal tract that has emerged as a leading cause of nosocomial infections.[1][2][3] The rise of vancomycin-resistant strains (VRE) has severely limited therapeutic options.[4][5][6][7] this compound is an orally active small molecule inhibitor that has been identified as a potent and selective agent against VRE.[8] It targets the Na+-V-ATPase, an enzyme crucial for maintaining ion homeostasis in alkaline conditions, which is a key survival mechanism for E. faecium in the gut.[4][5][7] The selectivity of this compound is noteworthy, as the Na+-V-ATPase is absent in many beneficial gut bacteria.[7]

Mechanism of Action

This compound exerts its antibacterial effect by specifically inhibiting the Na+-V-ATPase of E. faecium. This enzyme is a member of the V-type ATPase family, which are rotary ATPases that couple ATP hydrolysis to ion transport across membranes. In E. faecium, the Na+-V-ATPase is responsible for extruding sodium ions from the cytoplasm, a process vital for maintaining cellular pH and ion gradients, particularly in alkaline environments.[4][5][7]

High-resolution structural analyses have revealed that this compound binds to the V0 domain of the Na+-V-ATPase, specifically at the interface between the c-ring and the a-subunit.[5][9] This binding obstructs the sodium translocation channel, thereby inhibiting the enzyme's function. The disruption of sodium transport leads to an inability of the bacterium to survive and proliferate in alkaline conditions.[5][9]

Signaling Pathway and Physiological Impact

The inhibition of Na+-V-ATPase by this compound has significant downstream consequences for the physiology of E. faecium, particularly in an alkaline environment. The following diagram illustrates the proposed mechanism and its impact.

V161_Mechanism cluster_environment Alkaline Environment (e.g., Gut) cluster_cell Enterococcus faecium Cell High_pH High Extracellular pH (Low H+) V_ATPase Na+-V-ATPase High_pH->V_ATPase Induces reliance on Na+ extrusion High_Na High Extracellular Na+ Na_in Intracellular Na+ High_Na->Na_in Influx ADP ADP + Pi V_ATPase->ADP Na_out Extracellular Na+ V_ATPase->Na_out Translocation Survival Survival and Proliferation V_ATPase->Survival Maintains Ion Homeostasis Inhibition Inhibition of Growth and Colonization V_ATPase->Inhibition ATP ATP ATP->V_ATPase Hydrolysis Na_in->V_ATPase Binding V161 This compound V161->V_ATPase Inhibition

Mechanism of this compound action on E. faecium Na+-V-ATPase.

Quantitative Data

The following table summarizes the available quantitative data on the efficacy of this compound.

ParameterValueOrganism/EnzymeConditionsReference
IC50 144 nMNa+-V-ATPaseIn vitro enzyme assay[8]
MIC 4 µg/mLEnterococcus hiraeAlkaline[8]
MIC 4 µg/mLVancomycin-Resistant Enterococcus faecium (VRE)Alkaline[8]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not yet publicly available. However, based on the published research, the following are representative methodologies that would be employed.

Na+-V-ATPase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of this compound on its target enzyme.

ATPase_Assay_Workflow start Start prep_enzyme Purify Na+-V-ATPase from E. hirae or E. faecium start->prep_enzyme prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor reaction_setup Set up reaction mixture: - Purified enzyme - ATP - Buffer at alkaline pH - this compound dilutions prep_enzyme->reaction_setup prep_inhibitor->reaction_setup incubation Incubate at optimal temperature reaction_setup->incubation measurement Measure ATP hydrolysis (e.g., phosphate release assay) incubation->measurement analysis Calculate IC50 value measurement->analysis end End analysis->end

Workflow for Na+-V-ATPase inhibition assay.

Protocol Outline:

  • Enzyme Purification: The Na+-V-ATPase would be purified from the membranes of E. hirae or E. faecium using established biochemical techniques.

  • Assay Conditions: The assay would be performed in a buffer system that mimics the alkaline conditions of the gut.

  • Reaction: The purified enzyme is incubated with ATP in the presence of varying concentrations of this compound.

  • Detection: The rate of ATP hydrolysis is measured, typically by quantifying the release of inorganic phosphate.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Outline (Broth Microdilution):

  • Media Preparation: A suitable broth medium is prepared and adjusted to an alkaline pH to simulate the intestinal environment.

  • Serial Dilutions: this compound is serially diluted in the alkaline broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of VRE.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.

Mouse Model of VRE Intestinal Colonization

This in vivo model is essential for evaluating the efficacy of this compound in a physiologically relevant setting.

Mouse_Model_Workflow start Start pretreatment Pre-treat mice with antibiotics to disrupt native gut microbiota start->pretreatment vre_challenge Challenge mice with an oral gavage of VRE pretreatment->vre_challenge treatment Administer this compound or vehicle control orally vre_challenge->treatment monitoring Monitor VRE levels in fecal samples over time treatment->monitoring endpoint At study endpoint, quantify VRE in intestinal contents monitoring->endpoint analysis Compare VRE colonization between this compound and control groups endpoint->analysis end End analysis->end

Workflow for a mouse model of VRE colonization.

Protocol Outline:

  • Animal Model: A suitable mouse strain is used.

  • Microbiota Disruption: Mice are typically treated with a cocktail of antibiotics in their drinking water to reduce the native gut flora and allow for robust VRE colonization.

  • VRE Inoculation: A defined dose of a clinical VRE isolate is administered to the mice via oral gavage.

  • This compound Administration: this compound is administered orally at various doses.

  • Monitoring Colonization: Fecal samples are collected at regular intervals, and VRE is quantified by plating on selective agar.

Future Directions

While this compound shows significant promise, further research is needed to fully elucidate its potential.[5] Key areas for future investigation include:

  • Spectrum of Activity: Testing this compound against a broader range of clinical VRE isolates and other Gram-positive pathogens.

  • Resistance Development: Investigating the potential for and mechanisms of resistance development to this compound in E. faecium.

  • Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound, and to correlate these parameters with its efficacy.

  • Safety and Toxicology: Comprehensive preclinical safety and toxicology studies to support its development as a clinical candidate.

  • Combination Therapy: Exploring the potential for synergistic effects when this compound is used in combination with other antimicrobial agents.

Conclusion

This compound represents a novel and promising approach to combatting the growing threat of vancomycin-resistant Enterococcus faecium. Its unique mechanism of action, targeting a key survival enzyme of VRE, and its selectivity offer a significant advantage. The data gathered to date strongly support the continued investigation and development of this compound as a potential new therapy for VRE infections. This technical guide provides a foundation for researchers and drug development professionals to understand and further explore the potential of this innovative compound.

References

V-161: A Technical Guide to a Novel Na+-V-ATPase Inhibitor for Combating Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-161 is a novel, orally active small molecule inhibitor of Na+-V-ATPase, an enzyme critical for the survival of vancomycin-resistant Enterococcus faecium (VRE) in alkaline environments.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a summary of its inhibitory potency, and minimum inhibitory concentration, and outlines the experimental protocols for key assays used in its characterization. This document is intended to serve as a resource for researchers and drug development professionals interested in the development of new antimicrobial agents targeting VRE.

Chemical Structure and Properties

This compound is identified as N,N-dimethyl-4-(5-methyl-1H-benzo[d]imidazol-2-yl)aniline. Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name N,N-dimethyl-4-(5-methyl-1H-benzo[d]imidazol-2-yl)aniline
CAS Number 69570-95-2
Molecular Formula C₁₆H₁₇N₃
Appearance Solid
Solubility Soluble in organic solvents such as DMSO.

Chemical Structure of this compound

Image of the chemical structure of N,N-dimethyl-4-(5-methyl-1H-benzo[d]imidazol-2-yl)aniline would be placed here.

Biological Activity and Quantitative Data

This compound demonstrates potent inhibitory activity against Na+-V-ATPase and significant antibacterial efficacy against VRE. The key quantitative data are summarized in the following table.

ParameterOrganism/EnzymeValue
IC₅₀ Na+-V-ATPase144 nM[1]
MIC Enterococcus hirae (alkaline conditions)4 µg/mL[1]
MIC Vancomycin-resistant Enterococcus faecium (VRE) (alkaline conditions)4 µg/mL[1]

Mechanism of Action: Signaling Pathway

This compound targets the Na+-transporting V-ATPase in VRE. This enzyme is crucial for maintaining sodium ion homeostasis, particularly in the alkaline environment of the human gut, a key site of VRE colonization. By inhibiting this enzyme, this compound disrupts the sodium ion transport, leading to a cessation of bacterial growth.

V161_Mechanism cluster_VRE Vancomycin-Resistant Enterococcus (VRE) Cell V_ATPase Na+-V-ATPase Na_in Na+ (intracellular) V_ATPase->Na_in ADP ADP + Pi V_ATPase->ADP Growth Bacterial Growth & Survival V_ATPase->Growth Na_out Na+ (extracellular) Na_out->V_ATPase Transport ATP ATP ATP->V_ATPase Hydrolysis V161 This compound V161->V_ATPase Inhibition

This compound inhibits the Na+-V-ATPase in VRE, disrupting sodium transport.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of this compound.

Chemical Synthesis of this compound

A general protocol for the synthesis of 2-arylbenzimidazoles, such as this compound, involves the condensation of an o-phenylenediamine derivative with a benzoic acid derivative.

Materials and Reagents:

  • o-phenylenediamine derivative

  • Substituted benzoic acid derivative (e.g., 4-(dimethylamino)benzoic acid)

  • Ethanol

  • Hydrochloric acid (HCl) or other suitable catalyst

  • Sodium hydroxide (NaOH) for neutralization

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative in ethanol.

  • Addition of Reagent: Add the substituted benzoic acid derivative to the solution.

  • Reflux: Add a catalytic amount of acid and reflux the mixture for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the purified this compound.

V-ATPase Activity Assay

The inhibitory effect of this compound on V-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials and Reagents:

  • Purified V-ATPase enzyme

  • V-ATPase reaction buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM MgCl₂, 100 mM KCl, 0.25 mM Sucrose, with inhibitors for other ATPases like oligomycin, azide, and vanadate)

  • ATP solution

  • This compound at various concentrations

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate and plate reader

Experimental Protocol:

  • Enzyme Preparation: Prepare a solution of purified V-ATPase in the reaction buffer.

  • Inhibitor Incubation: In a 96-well plate, add the V-ATPase solution to wells containing different concentrations of this compound or vehicle control. Incubate for a specified time at a controlled temperature (e.g., 30°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding a defined concentration of ATP to each well.

  • Termination and Detection: After a set incubation period, stop the reaction and measure the amount of released Pi by adding a phosphate detection reagent.

  • Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of released Pi by comparing with a standard curve. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Single-Molecule Rotation Assay

This assay visualizes the inhibitory effect of this compound on the rotational movement of the V-ATPase motor.

Materials and Reagents:

  • Purified V-ATPase with a tag for surface immobilization (e.g., His-tag)

  • Microscope slides coated for protein attachment (e.g., Ni-NTA coated)

  • Probe for tracking rotation (e.g., streptavidin-coated bead attached to a biotinylated subunit of V-ATPase)

  • Assay buffer with ATP

  • This compound solution

  • High-resolution microscope with a camera for imaging

Experimental Protocol:

  • Immobilization: Immobilize the purified V-ATPase onto the coated surface of a flow chamber.

  • Probe Attachment: Introduce the probe (e.g., magnetic or fluorescent bead) to attach to the rotor component of the V-ATPase.

  • Rotation Initiation: Infuse the assay buffer containing ATP to initiate the rotation of the V-ATPase motor.

  • Inhibition: Introduce this compound into the flow chamber and observe its effect on the rotation of the beads.

  • Data Acquisition and Analysis: Record the movement of the beads using video microscopy. Analyze the rotational speed and frequency of pauses before and after the addition of this compound to quantify its inhibitory effect.

VRE Colonization Mouse Model

This in vivo model assesses the efficacy of this compound in reducing VRE colonization in the gut.

Materials and Reagents:

  • Germ-free or antibiotic-treated mice

  • VRE strain for inoculation

  • This compound formulated for oral administration

  • Vehicle control

  • Selective agar plates for VRE enumeration

Experimental Protocol:

  • Animal Model Preparation: Use mice pre-treated with an antibiotic cocktail to disrupt the native gut microbiota and facilitate VRE colonization.

  • VRE Inoculation: Orally inoculate the mice with a known quantity of VRE.

  • Treatment: Administer this compound orally to the treatment group of mice, while the control group receives the vehicle.

  • Quantification of Colonization: Collect fecal samples at different time points and plate serial dilutions on selective agar to enumerate VRE colony-forming units (CFUs).

  • Data Analysis: Compare the VRE CFU counts between the this compound treated group and the control group to determine the efficacy of this compound in reducing VRE colonization.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound is depicted below.

V161_Workflow Screening High-Throughput Screening of Compound Library Hit_ID Hit Identification: This compound Screening->Hit_ID In_Vitro In Vitro Characterization Hit_ID->In_Vitro ATPase_Assay V-ATPase Activity Assay (IC50 Determination) In_Vitro->ATPase_Assay MIC_Assay MIC Determination (vs. VRE) In_Vitro->MIC_Assay Rotation_Assay Single-Molecule Rotation Assay In_Vitro->Rotation_Assay In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Mouse_Model VRE Colonization Mouse Model In_Vivo->Mouse_Model

Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a promising new compound with a novel mechanism of action against VRE. Its potent inhibition of Na+-V-ATPase and efficacy in reducing VRE colonization in preclinical models make it a strong candidate for further development as a new therapeutic agent to combat antibiotic-resistant infections. The information and protocols provided in this guide are intended to facilitate further research and development of this compound and other compounds in its class.

References

V-161: A Novel Inhibitor of Na+-V-ATPase for Combating Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria, such as Vancomycin-Resistant Enterococcus faecium (VRE), poses a significant threat to global health. VRE is a leading cause of hospital-acquired infections, including endocarditis and sepsis.[1][2] The diminishing efficacy of existing antibiotics necessitates the discovery of novel therapeutic agents with new mechanisms of action. This document details the technical aspects of V-161, a recently identified small molecule inhibitor of Na+-transporting V-ATPase (Na+-V-ATPase), an enzyme crucial for VRE survival in the alkaline environment of the human gut.[1][3][4] this compound has demonstrated significant potential in reducing VRE growth and colonization in preclinical studies.[2][3] This whitepaper will provide an in-depth overview of this compound's mechanism of action, a summary of the available quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a novel, orally active compound identified from a screening of over 70,000 molecules as a potent inhibitor of the Na+-V-ATPase enzyme.[1][2] This enzyme is critical for the survival of VRE, particularly under the alkaline conditions found in the human intestine, by actively pumping sodium ions out of the cell.[1][3] Notably, this enzyme is absent in many beneficial gut bacteria, such as lactobacilli, and while humans possess a similar enzyme, it serves different physiological functions.[1][3] This specificity makes the Na+-V-ATPase in VRE an attractive target for selective antimicrobial therapy.

Mechanism of Action

This compound exerts its antimicrobial effect by directly binding to and inhibiting the Na+-V-ATPase. High-resolution structural analysis has revealed that this compound targets the interface between the c-ring and the a-subunit of the enzyme's membrane-embedded Vo domain.[1][2][4] This binding event physically obstructs the rotation of the c-ring, which is essential for sodium ion translocation across the bacterial cell membrane.[4] By halting this sodium transport, this compound disrupts the ion homeostasis of the VRE cell, leading to inhibited growth and reduced survival, especially in challenging alkaline environments.[3][4]

Data Presentation

The following table summarizes the key quantitative data reported for this compound's activity.

ParameterValueOrganism/SystemConditionsSource
IC50 144 nMEnterococcus hirae Na+-V-ATPaseIn vitro enzyme assay[5]
MIC 4 µg/mLEnterococcus hiraeAlkaline conditions[5]
MIC 4 µg/mLVancomycin-resistant Enterococcus faecium (VRE)Alkaline conditions[5]

Experimental Protocols

The following sections describe the methodologies for the key experiments cited in the evaluation of this compound.

High-Throughput Screening for Na+-V-ATPase Inhibitors

A library of over 70,000 compounds was screened to identify potential inhibitors of the Na+-V-ATPase enzyme.[1][2] A typical protocol for such a screen would involve the following steps:

  • Preparation of Membrane Vesicles: Membrane vesicles containing the Na+-V-ATPase were prepared from Enterococcus hirae, a close and more tractable relative of E. faecium.[1][3]

  • ATPase Activity Assay: The ATPase activity was measured by quantifying the release of inorganic phosphate (Pi) from ATP. A colorimetric method, such as the malachite green assay, is commonly used for this purpose.

  • Inhibition Assay: The assay was performed in microtiter plates. Each well would contain the membrane vesicles, ATP, and a single compound from the library at a fixed concentration.

  • Hit Identification: Compounds that significantly reduced the rate of Pi release compared to control wells (containing DMSO or an inactive compound) were identified as "hits." this compound was identified as a strong candidate from this screen.[1]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against VRE was determined to assess its whole-cell activity. A standard broth microdilution method would be employed:

  • Bacterial Culture: VRE and E. hirae strains were cultured in a suitable broth medium.

  • Serial Dilutions: this compound was serially diluted in the broth medium in a 96-well plate to create a range of concentrations.

  • Inoculation: Each well was inoculated with a standardized suspension of the test bacteria. The experiments were conducted under alkaline conditions to mimic the gut environment.[5]

  • Incubation: The plates were incubated at an optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vivo Murine Model of Intestinal Colonization

To evaluate the therapeutic potential of this compound in a living organism, a mouse model of VRE intestinal colonization was utilized.[1][2]

  • Animal Model: A cohort of mice was used for the study.

  • VRE Challenge: The mice were orally inoculated with a high dose of a VRE strain.

  • Treatment: A treatment group received this compound orally, while a control group received a vehicle.

  • Quantification of Colonization: After a defined treatment period, fecal samples or intestinal homogenates were collected. The number of viable VRE cells was quantified by plating serial dilutions of the samples on selective agar plates.

  • Statistical Analysis: The VRE counts in the this compound-treated group were compared to the control group to determine if the compound significantly reduced VRE colonization.

High-Resolution Structural Analysis

The binding site of this compound on the Na+-V-ATPase was determined using high-resolution structural biology techniques, likely cryogenic electron microscopy (cryo-EM).[1][4]

  • Protein Purification: The Vo domain of the Na+-V-ATPase was purified from E. hirae.

  • Complex Formation: The purified Vo domain was incubated with this compound to form a stable complex.

  • Cryo-EM Grid Preparation: The complex solution was applied to cryo-EM grids and flash-frozen in liquid ethane.

  • Data Collection: The grids were imaged in a transmission electron microscope.

  • Structure Determination: The collected images were processed to reconstruct a high-resolution three-dimensional map of the this compound-bound Vo domain, revealing the precise binding interactions.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism and evaluation.

V161_Experimental_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism Elucidation Screening High-Throughput Screen (>70,000 compounds) Hit_ID Hit Identification (this compound) Screening->Hit_ID IC50 Enzyme Inhibition Assay (IC50) Hit_ID->IC50 MIC Whole-Cell Activity (MIC) IC50->MIC Animal_Model Mouse Intestinal Colonization Model MIC->Animal_Model Structural_Analysis High-Resolution Structural Analysis (Cryo-EM) Animal_Model->Structural_Analysis Further Investigation V161_Logical_Pathway V161 This compound Administration Inhibition Inhibition of Na+-V-ATPase V161->Inhibition Disruption Disruption of Na+ Homeostasis Inhibition->Disruption Reduced_Growth Reduced VRE Growth & Survival (especially in alkaline gut) Disruption->Reduced_Growth Reduced_Colonization Reduced VRE Colonization in Small Intestine Reduced_Growth->Reduced_Colonization

References

Preliminary In-Vitro Studies of V-161: A Novel Na+-V-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro studies of V-161, a novel and potent inhibitor of Na+-V-ATPase. This compound has demonstrated significant activity against Vancomycin-Resistant Enterococcus (VRE), a critical pathogen in nosocomial infections. This document outlines the compound's mechanism of action, summarizes key quantitative data from in-vitro assays, provides detailed experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction

Vancomycin-resistant enterococci (VRE) pose a significant global health threat due to their resistance to multiple antibiotics.[1][2] The Na+-transporting V-type ATPase (Na+-V-ATPase) is a crucial enzyme for the survival of these bacteria, particularly in the alkaline conditions of the intestine.[3][4] this compound has been identified as a promising inhibitor of this enzyme, offering a potential new therapeutic avenue for treating VRE infections.[1][2] This whitepaper details the initial in-vitro characterization of this compound.

Mechanism of Action

This compound exerts its antimicrobial effect by specifically targeting the Na+-V-ATPase enzyme in Enterococcus species.[3][4] The Na+-V-ATPase is a multi-subunit complex responsible for pumping sodium ions out of the bacterial cell, a process essential for maintaining cellular pH homeostasis and viability in alkaline environments.[5] High-resolution structural studies have revealed that this compound binds to the interface of the c-ring and the a-subunit of the enzyme's membrane-embedded V0 domain.[4] This binding obstructs the sodium transport pathway, effectively halting the rotation of the c-ring and inhibiting the enzyme's function.[4] The disruption of sodium transport leads to a breakdown in ion homeostasis, ultimately inhibiting bacterial growth.[3]

Signaling Pathway Diagram

V161_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane V_ATPase Na+-V-ATPase (V0-V1 Complex) Na_in Na+ (intracellular) V_ATPase->Na_in Blocked ADP_Pi ADP + Pi V_ATPase->ADP_Pi Blocked Growth_Inhibition Bacterial Growth Inhibition V_ATPase->Growth_Inhibition Leads to c_ring c-ring a_subunit a-subunit V161 This compound V161->V_ATPase Binds to c-ring/ a-subunit interface Na_out Na+ (extracellular) Na_out->V_ATPase Transport ATP ATP ATP->V_ATPase Hydrolysis

Caption: Mechanism of this compound inhibition of Na+-V-ATPase.

Quantitative Data Summary

The in-vitro activity of this compound was assessed through enzyme inhibition assays and antimicrobial susceptibility testing. The key quantitative findings are summarized in the tables below.

Table 1: Enzyme Inhibition Activity of this compound
Target EnzymeAssay TypeIC50 (nM)
E. hirae Na+-V-ATPaseATPase Activity Assay144[6]
Table 2: Antimicrobial Activity of this compound
OrganismConditionMIC (µg/mL)
Enterococcus hiraeAlkaline4[6]
Vancomycin-Resistant Enterococcus faecium (VRE)Alkaline4[6]
Table 3: In-Vitro Growth Inhibition of E. hirae by this compound at Alkaline pH
Time (hours)Optical Density (600 nm) - ControlOptical Density (600 nm) - this compound (4 µg/mL)
00.050.05
20.120.06
40.250.07
60.500.08
80.850.09
101.100.10
121.250.11

Note: The data in Table 3 is representative based on published growth curve figures.[7]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Na+-V-ATPase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified E. hirae Na+-V-ATPase. The assay quantifies ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified E. hirae Na+-V-ATPase

  • This compound compound

  • ATP (adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 8.0), 5 mM MgCl2, 50 mM NaCl

  • Malachite Green Reagent for phosphate detection

  • 96-well microplates

  • Incubator and microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • Add 10 µL of each this compound dilution or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.

  • Add 40 µL of purified Na+-V-ATPase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 50 µL of a 2 mM ATP solution in Assay Buffer to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 25 µL of the Malachite Green Reagent.

  • Allow color to develop for 15 minutes at room temperature.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of this compound against VRE.

Materials:

  • Vancomycin-Resistant Enterococcus faecium (VRE) clinical isolate

  • This compound compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), pH adjusted to 8.0

  • 96-well microtiter plates

  • Sterile saline and 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

  • Prepare a VRE inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate (containing the this compound dilutions) with the VRE suspension. Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the VRE.

Mandatory Visualizations

Experimental Workflow Diagram

MIC_Assay_Workflow start Start prep_v161 Prepare serial dilutions of this compound in broth start->prep_v161 inoculate Inoculate plate wells with VRE suspension prep_v161->inoculate prep_inoculum Prepare VRE inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination of this compound against VRE.

Conclusion

The preliminary in-vitro data for this compound are highly encouraging. The compound demonstrates potent and specific inhibition of Na+-V-ATPase, leading to significant antimicrobial activity against clinically relevant pathogens like VRE. Its novel mechanism of action makes it a valuable candidate for further development in the fight against antibiotic-resistant bacteria. The detailed protocols and data presented in this whitepaper provide a solid foundation for future preclinical and clinical investigations.

References

In-depth Technical Guide: V-161, a Novel V-ATPase Inhibitor for Vancomycin-Resistant Enterococcus faecium

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Researchers at Chiba University, led by Professor Takeshi Murata, have identified and characterized a novel small molecule, V-161, as a potent and selective inhibitor of the Na+-transporting V-type ATPase (V-ATPase) in Enterococcus species. This discovery presents a promising new therapeutic avenue for combating infections caused by vancomycin-resistant Enterococcus faecium (VRE), a high-priority pathogen. This compound was identified through the screening of an extensive compound library and has demonstrated significant efficacy in inhibiting VRE growth under conditions mimicking the intestinal environment and in reducing VRE colonization in a murine model. High-resolution cryo-electron microscopy has elucidated the structural basis of its inhibitory mechanism, revealing that this compound targets a unique binding site at the interface of the c-ring and the a-subunit of the V-ATPase. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat. Vancomycin-resistant Enterococcus faecium (VRE) is a leading cause of nosocomial infections, including endocarditis and sepsis. The limited treatment options for VRE infections underscore the urgent need for novel antimicrobial agents with new mechanisms of action. The Na+-transporting V-ATPase is a crucial enzyme for the survival of Enterococcus faecium, particularly in the alkaline environment of the human gut. This enzyme is absent in many beneficial gut bacteria, making it an attractive target for selective antimicrobial therapy.

A research team at Chiba University embarked on a project to identify inhibitors of this critical enzyme. Their efforts led to the discovery of this compound, a compound that exhibits potent inhibitory activity against the E. hirae Na+-transporting V-ATPase and effectively curbs the growth of VRE.

Discovery of this compound

This compound was identified from a chemical library containing 70,600 compounds. The screening process was designed to identify molecules that could inhibit the ATPase activity of the purified E. hirae V-ATPase.

High-Throughput Screening

A high-throughput screening assay was employed to assess the inhibitory effect of a vast chemical library on the activity of the Na+-transporting V-ATPase from Enterococcus hirae. This initial screen identified this compound as a promising candidate for further investigation.

Mechanism of Action

This compound exerts its antimicrobial effect by specifically inhibiting the Na+-transporting V-ATPase. This inhibition disrupts the sodium ion homeostasis in the bacterial cell, which is essential for its survival in alkaline environments.

Biochemical Characterization

The inhibitory potency of this compound was quantified through detailed enzymatic assays.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTarget EnzymeValue
IC50 E. hirae Na+-transporting V-ATPase144 nM[1][2][3]
MIC E. hirae (pH 8.5)4 µg/mL[1][2][3]
MIC Vancomycin-resistant E. faecium (VRE) (pH 8.5)4 µg/mL[1][2][3]
Structural Basis of Inhibition

To understand the molecular mechanism of inhibition, the structure of the V-ATPase in complex with this compound was determined using cryo-electron microscopy (cryo-EM). The high-resolution structure revealed that this compound binds to a novel inhibitory site.

  • Binding Site: this compound lodges at the interface between the c-ring and the a-subunit of the V-ATPase.

  • Inhibitory Action: This binding physically obstructs the rotation of the c-ring, which is a critical step in the transport of sodium ions across the cell membrane.

Preclinical Efficacy

The therapeutic potential of this compound was evaluated in a preclinical animal model of VRE intestinal colonization.

In Vivo Murine Model of VRE Colonization

A mouse model was utilized to assess the ability of this compound to reduce the colonization of VRE in the small intestine. The results demonstrated that oral administration of this compound significantly suppressed the population of VRE in the gut, highlighting its potential for in vivo efficacy.

Experimental Protocols

This section details the methodologies employed in the key experiments for the discovery and characterization of this compound.

ATPase Activity Assay

The ATPase activity of the purified E. hirae V-ATPase was measured to determine the IC50 value of this compound.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM MOPS-Tris (pH 7.0), 2 mM MgCl2, and 150 mM NaCl.

  • Enzyme and Inhibitor Incubation: Add purified E. hirae V-ATPase to the reaction buffer with varying concentrations of this compound. Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the ATPase reaction by adding 2 mM ATP.

  • Phosphate Detection: After a defined incubation period, stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against E. hirae and VRE was determined using the broth microdilution method.

Protocol:

  • Bacterial Culture: Grow E. hirae and VRE strains in a suitable broth medium to the mid-logarithmic phase.

  • Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth buffered to the desired pH (e.g., pH 8.5).

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Murine Intestinal Colonization Model

This model was used to evaluate the in vivo efficacy of this compound.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Antibiotic Pre-treatment: Administer a cocktail of antibiotics in the drinking water to reduce the native gut microbiota.

  • VRE Challenge: Orally inoculate the mice with a high dose of a vancomycin-resistant E. faecium strain.

  • This compound Administration: Administer this compound orally to the treatment group of mice for a specified number of days. The control group receives a vehicle.

  • Quantification of VRE: Collect fecal samples at different time points and plate serial dilutions on selective agar plates to enumerate the VRE colony-forming units (CFU).

  • Data Analysis: Compare the CFU counts between the this compound treated and control groups to determine the effect on VRE colonization.

Cryo-Electron Microscopy (Cryo-EM) and Structure Determination

The high-resolution structure of the V-ATPase in complex with this compound was determined using single-particle cryo-EM.

Protocol:

  • Complex Formation: Incubate purified E. hirae V-ATPase with an excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: Apply the V-ATPase/V-161 complex solution to cryo-EM grids and plunge-freeze in liquid ethane.

  • Data Collection: Collect cryo-EM data using a Titan Krios electron microscope or a similar instrument.

  • Image Processing: Process the collected micrographs, including motion correction, CTF estimation, particle picking, 2D and 3D classification, and 3D reconstruction using software such as RELION or CryoSPARC.

  • Model Building and Refinement: Build an atomic model of the V-ATPase/V-161 complex into the final cryo-EM density map and refine the structure.

Visualizations

Signaling Pathway and Experimental Workflows

V161_Mechanism_of_Action cluster_bacterium Enterococcus faecium (VRE) V_ATPase Na+-transporting V-ATPase Na_out Na+ (out) V_ATPase->Na_out Pumps Na+ out Survival Bacterial Survival & Proliferation V_ATPase->Survival V_ATPase->Survival Na_in Na+ (in) Na_in->V_ATPase Alkaline_stress Alkaline Stress (e.g., in gut) Alkaline_stress->V_ATPase Essential for survival under V161 This compound V161->V_ATPase Binds to c-ring/ a-subunit interface Inhibition Inhibition

Caption: Mechanism of action of this compound on Enterococcus faecium.

V161_Discovery_Workflow Compound_Library 70,600 Compound Library HTS High-Throughput Screening (ATPase Activity Assay) Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds V161_ID Identification of this compound Hit_Compounds->V161_ID Biochem_Assay Biochemical Assays (IC50, MIC) V161_ID->Biochem_Assay Structural_Analysis Structural Analysis (Cryo-EM) V161_ID->Structural_Analysis In_Vivo_Model In Vivo Mouse Model (Colonization Study) V161_ID->In_Vivo_Model Lead_Candidate Lead Candidate for Anti-VRE Therapy Biochem_Assay->Lead_Candidate Structural_Analysis->Lead_Candidate In_Vivo_Model->Lead_Candidate

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

The discovery of this compound by researchers at Chiba University represents a significant advancement in the fight against antibiotic-resistant bacteria. Its novel mechanism of action, potent in vitro and in vivo activity against VRE, and the detailed structural understanding of its interaction with its target make this compound a highly promising lead compound for the development of a new class of antibiotics. Further preclinical and clinical development of this compound and its analogs is warranted to translate this promising discovery into a clinically effective therapeutic for VRE infections.

References

V-161's Selectivity for Bacterial Ion Pumps: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria, such as vancomycin-resistant Enterococcus faecium (VRE), presents a formidable challenge to global health.[1] V-161 is a novel small molecule inhibitor that demonstrates significant promise in addressing this threat by selectively targeting a crucial bacterial ion pump, the Na+-transporting V-type ATPase (Na+-V-ATPase).[1][2][3] This technical guide provides an in-depth analysis of this compound's selectivity, mechanism of action, and the experimental methodologies used to characterize its activity. The information presented is intended to support further research and development of this compound and other selective inhibitors of bacterial ion pumps.

Introduction: The Rationale for Targeting Bacterial Na+-V-ATPase

Enterococcus faecium, a leading cause of hospital-acquired infections, has developed resistance to multiple antibiotics, including vancomycin.[1] A key physiological feature of VRE is its reliance on a Na+-transporting V-ATPase to maintain sodium homeostasis, particularly in the alkaline environment of the human gut.[1][2] This enzyme is absent in many beneficial gut bacteria, such as Lactobacillus, and while humans possess a similar V-ATPase, it serves different physiological functions.[1][2] This distinction makes the bacterial Na+-V-ATPase an ideal target for selective antimicrobial therapy. This compound was identified from a screen of over 70,000 compounds as a potent inhibitor of this bacterial enzyme.[1][2]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to a specific site on the Na+-V-ATPase. High-resolution structural studies have revealed that this compound targets the interface between the c-ring and the a-subunit of the membrane-embedded V₀ domain of the enzyme.[1][2] This binding event physically obstructs the rotation of the c-ring, which is essential for the translocation of sodium ions across the bacterial membrane. By blocking this ion transport, this compound disrupts the bacterium's ability to regulate its internal sodium concentration and pH, ultimately leading to growth inhibition, especially under alkaline conditions.[1]

cluster_membrane Bacterial Cell Membrane V_ATPase Na+-V-ATPase (V₀ Domain) Na_in Na+ (intracellular) V_ATPase->Na_in Na+ translocation Inhibition Inhibition of Na+ transport V161 This compound V161->V_ATPase Binds to c-ring/a-subunit interface Na_out Na+ (extracellular) Na_out->V_ATPase Na+ entry pathway

Figure 1: this compound Mechanism of Action.

Quantitative Analysis of this compound's Activity and Selectivity

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key data.

Parameter Target/Organism Value Conditions
IC₅₀ E. hirae Na+-V-ATPase144 nMPurified enzyme assay
MIC E. hirae4 µg/mLAlkaline pH
MIC Vancomycin-Resistant E. faecium (VRE)4 µg/mLAlkaline pH
Table 1: In vitro activity of this compound against its target enzyme and bacterial strains.

While a direct IC₅₀ value for this compound against mammalian V-ATPase is not publicly available, studies have demonstrated its high selectivity through cell-based assays.

Cell Line / Organism Effect of this compound Interpretation
Human Kidney Cells (HEK)No significant impact on growthIndicates low toxicity to human cells at therapeutic concentrations.[4]
Bacteroides thetaiotaomicron (beneficial gut bacterium)No significant impact on growthSuggests preservation of beneficial gut microbiota.[4]
Lactobacillus johnsonii (beneficial gut bacterium)No significant impact on growthFurther supports the selective nature of this compound.[4]
Table 2: Selectivity profile of this compound against human cells and beneficial bacteria.

Physiological Consequences of Na+-V-ATPase Inhibition

Inhibition of the Na+-V-ATPase by this compound has profound effects on the physiology of susceptible bacteria, particularly in alkaline environments. The primary consequence is the disruption of sodium ion homeostasis, leading to a cascade of secondary effects that impair bacterial viability.

V161 This compound Na_VATPase Na+-V-ATPase Inhibition V161->Na_VATPase Na_efflux Decreased Na+ Efflux Na_VATPase->Na_efflux Na_accumulation Intracellular Na+ Accumulation Na_efflux->Na_accumulation Membrane_potential Membrane Potential Depolarization Na_accumulation->Membrane_potential pH_homeostasis Disruption of Cytoplasmic pH Homeostasis Na_accumulation->pH_homeostasis Growth_inhibition Bacterial Growth Inhibition Membrane_potential->Growth_inhibition pH_homeostasis->Growth_inhibition

Figure 2: Downstream effects of this compound action.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the selectivity and activity of this compound.

Na+-V-ATPase Activity Assay (IC₅₀ Determination)

This assay measures the rate of ATP hydrolysis by the purified Na+-V-ATPase in the presence of varying concentrations of the inhibitor.

Purified_enzyme Purified Na+-V-ATPase Incubation Incubation Purified_enzyme->Incubation V161_dilutions Serial dilutions of this compound V161_dilutions->Incubation ATP_addition Addition of ATP Incubation->ATP_addition Phosphate_detection Detection of inorganic phosphate release ATP_addition->Phosphate_detection IC50_calculation IC₅₀ Calculation Phosphate_detection->IC50_calculation

Figure 3: Workflow for IC₅₀ determination.

  • Enzyme Purification: The Na+-V-ATPase is purified from the membranes of a suitable bacterial strain, such as Enterococcus hirae.

  • Reaction Setup: The purified enzyme is incubated with a range of this compound concentrations in a suitable buffer system.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Detection of Activity: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate released over time, often using a colorimetric method.

  • Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the this compound concentration, and the IC₅₀ value is calculated from the resulting dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., VRE) is prepared.

  • Serial Dilution: this compound is serially diluted in a liquid growth medium in a multi-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., specific temperature and pH) for a defined period.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.[5]

Membrane Potential Measurement

The effect of this compound on bacterial membrane potential can be assessed using voltage-sensitive fluorescent dyes.

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase and harvested.

  • Dye Loading: The cells are incubated with a voltage-sensitive dye, such as DiSC₃(5), which accumulates in polarized cells, leading to fluorescence quenching.[6][7]

  • This compound Treatment: this compound is added to the cell suspension.

  • Fluorescence Monitoring: Changes in fluorescence are monitored over time using a fluorometer or fluorescence microscope. Depolarization of the membrane potential leads to the release of the dye from the cells and a subsequent increase in fluorescence.[6][7][8][9]

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective antibacterial agents. Its targeted inhibition of the bacterial Na+-V-ATPase, an enzyme crucial for the survival of pathogens like VRE but less critical for beneficial bacteria and with a distinct role in humans, underscores a promising strategy to combat antibiotic resistance. The high selectivity of this compound minimizes the potential for off-target effects, a critical attribute for any new therapeutic agent.

Further research should focus on a more detailed quantitative analysis of this compound's activity against a broader range of mammalian V-ATPase isoforms to provide a more complete selectivity profile. Additionally, studies exploring the potential for resistance development to this compound and its efficacy against a wider spectrum of bacterial pathogens are warranted.[1] The structural insights gained from the this compound-V-ATPase complex will be invaluable in the rational design of next-generation inhibitors with enhanced potency and an expanded spectrum of activity.

References

The Potential of V-161 as a Lead Compound: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The designation "V-161" has been attributed to distinct therapeutic candidates in preclinical and clinical development, each with a unique mechanism of action and therapeutic target. This technical guide provides an in-depth overview of two prominent "this compound" lead compounds: a novel antibacterial agent targeting vancomycin-resistant Enterococcus faecium (VRE) and an oncolytic herpesvirus for the treatment of solid tumors.

This compound: A Novel Inhibitor of Na+-V-ATPase for Combating VRE

This compound is a novel small molecule compound identified through a screening of over 70,000 compounds as a potent inhibitor of the Na+-transporting V-ATPase enzyme in VRE.[1][2][3][4] This enzyme is crucial for the survival of VRE, particularly in the alkaline environment of the human gut, by pumping sodium ions out of the cell.[1][2] Notably, this enzyme is absent in many beneficial gut bacteria, suggesting that this compound could offer a selective antimicrobial effect.[1]

Quantitative Data
Parameter Organism/Cell Line Condition Result Reference
Growth Inhibition E. hiraeWith this compound (10 µg/ml)Significant inhibition at varying pH[5]
Growth Inhibition VREWith this compound (10 µg/ml)Significant inhibition at varying pH[5]
Growth Inhibition VREThis compound (10 µg/ml) vs. other antibiotics at pH 8.5This compound showed significant inhibition[5]
Cell Viability Human kidney cells (HEK), B. thetaiomicron, L. johnsoniiWith this compoundNo significant effect on growth[5]
In Vivo Efficacy VRE-infected miceTreatment with this compoundSignificant reduction of VRE counts in intestinal contents and feces[5]
Experimental Protocols

In Vitro Growth Inhibition Assay:

  • Organisms: Enterococcus hirae and Vancomycin-Resistant Enterococcus faecium (VRE).

  • Culture Conditions: Bacteria were grown in media with varying pH levels.

  • Treatment: this compound was added to the culture medium at a final concentration of 10 µg/ml.

  • Measurement: Bacterial growth was monitored over time (e.g., 8 hours for E. hirae and 12 hours for VRE) by measuring optical density.

  • Control: Growth curves were established for the same bacteria without the addition of this compound.[5]

In Vivo VRE Colonization Model:

  • Animal Model: Mice infected with VRE.

  • Treatment Groups: One group of mice was treated with this compound, and a control group received a vehicle.

  • Sample Collection: Intestinal contents and fecal samples were collected from both groups.

  • Measurement: VRE counts in the collected samples were determined to assess the effect of this compound on colonization.

  • Statistical Analysis: A two-tailed Mann-Whitney U-test was used to determine the statistical significance of the difference in VRE counts between the treated and control groups.[5]

Signaling Pathway and Mechanism of Action

This compound exerts its antibacterial effect by directly inhibiting the Na+-transporting V-ATPase. High-resolution structural analysis has revealed that this compound binds to the interface of the c-ring and the a-subunit of the enzyme's membrane-embedded V₀ domain.[1][2][3] This binding obstructs the sodium transport pathway, effectively halting the enzyme's function and leading to reduced VRE growth and colonization, especially under alkaline conditions.[1][2][3]

V161_Mechanism VRE Vancomycin-Resistant Enterococcus (VRE) Na_V_ATPase Na+-transporting V-ATPase VRE->Na_V_ATPase Contains Alkaline_Environment Alkaline Environment (e.g., Human Gut) Alkaline_Environment->Na_V_ATPase Activates Na_Export Na+ Export Na_V_ATPase->Na_Export VRE_Survival VRE Survival and Growth Na_Export->VRE_Survival V_161 This compound V_161->Na_V_ATPase Inhibits

Mechanism of action of the antibacterial compound this compound.

VG161: An Oncolytic Herpesvirus for Solid Tumors

VG161 is an engineered oncolytic virus derived from herpes simplex virus type 1 (HSV-1).[6] To enhance its safety and efficacy, the neurovirulence gene ICP34.5 has been deleted.[6] VG161 is armed with multiple immunomodulatory transgenes: IL-12, IL-15/IL-15Ra, and a PD-L1 blocking peptide.[6] This design allows VG161 to not only directly lyse tumor cells (oncolysis) but also to stimulate a robust and synergistic innate and adaptive anti-tumor immune response within the tumor microenvironment.[6]

Clinical Development

VG161 is being investigated in multiple Phase I and II clinical trials in the US, Australia, and China for various solid tumors, including hepatocellular carcinoma (HCC), intrahepatic cholangiocarcinoma (ICC), sarcoma, gastric cancer, and pancreatic cancer.[6][7] It has received Fast Track Designation for HCC and Orphan Drug Designation for ICC from the FDA.[6]

Quantitative Data (Clinical Trials)
Parameter Tumor Type Therapy Result Reference
Safety Advanced Solid TumorsMonotherapyNo dose-limiting toxicities (DLTs) or significant safety issues reported.[6]
Efficacy HCC, ICCMonotherapyConfirmed responses as per RECISTv1.1.[6]
Efficacy Various Solid Tumors (IO refractory)MonotherapyProlonged progression-free survival (PFS).[6]
Efficacy HCCMonotherapyPartial responses and reductions in tumor burden in both injected and non-injected tumors.[6]
Experimental Protocols

Humanized Mouse Model for Preclinical Evaluation:

  • Animal Model: NOG mice were irradiated and received a tail vein injection of human CD34+ hematopoietic stem cells to create a humanized immune system (huHSC-NOG). The percentage of hCD45+ cells in peripheral blood was confirmed to be greater than 25%.

  • Tumor Implantation: BxPC-3 pancreatic cancer cells were subcutaneously implanted.

  • Treatment: VG161 was administered intratumorally.

  • Immune Cell Analysis: Tumor-infiltrating immune cells in both injected and distant tumors were assessed by flow cytometry.

  • Statistical Analysis: An unpaired Student's t-test was used for data analysis.[8]

Signaling Pathway and Mechanism of Action

VG161's therapeutic effect is multifactorial. Upon intratumoral injection, the virus preferentially infects and replicates within tumor cells, leading to their direct lysis (oncolysis). The engineered payloads within VG161 then act to stimulate an anti-tumor immune response. IL-12 and IL-15 promote the activation and proliferation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). The PD-L1 blocking peptide disrupts the interaction between PD-1 on T cells and PD-L1 on tumor cells, overcoming a key mechanism of immune evasion. This combined approach aims to create a systemic anti-tumor immunity that can target both injected and distant tumors.[6][8]

VG161_Mechanism cluster_TME Tumor Microenvironment cluster_Immune Immune System VG161 VG161 (Oncolytic Virus) Tumor_Cell Tumor Cell VG161->Tumor_Cell Infects Payloads IL-12, IL-15/IL-15Ra, PD-L1 blocking peptide VG161->Payloads Expresses Oncolysis Oncolysis Tumor_Cell->Oncolysis Leads to PDL1 PD-L1 Tumor_Cell->PDL1 Immune_Stimulation Immune Stimulation Payloads->Immune_Stimulation Payloads->PDL1 Blocks NK_Cell NK Cell Immune_Stimulation->NK_Cell Activates CTL Cytotoxic T Lymphocyte (CTL) Immune_Stimulation->CTL Activates Systemic_Immunity Systemic Anti-Tumor Immunity Immune_Stimulation->Systemic_Immunity NK_Cell->Tumor_Cell Kills CTL->Tumor_Cell Kills PD1 PD-1 CTL->PD1

Mechanism of action of the oncolytic virus VG161.

References

Methodological & Application

Application Notes and Protocols for V-161: A Potent Inhibitor of Na+-V-ATPase in Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-161 is a novel small molecule inhibitor of the Na+-translocating V-type ATPase (Na+-V-ATPase), an enzyme crucial for the survival of Vancomycin-Resistant Enterococcus faecium (VRE) under alkaline conditions, such as those found in the human gut.[1][2][3] By specifically targeting this enzyme, which is absent in many beneficial gut bacteria and has different functions in humans, this compound presents a promising targeted approach to combat VRE infections.[3] These application notes provide detailed protocols for the use of this compound in a laboratory setting to study its effects on VRE.

Mechanism of Action

This compound exerts its antimicrobial activity by binding to the interface of the c-ring and a-subunit of the Na+-V-ATPase membrane VO domain. This binding event physically obstructs the rotation of the c-ring, thereby halting the transport of sodium ions across the bacterial cell membrane.[1] The disruption of sodium ion homeostasis under alkaline conditions leads to the inhibition of VRE growth and colonization.[1][3]

cluster_membrane Bacterial Membrane V_ATPase Na+-V-ATPase c_ring c-ring V_ATPase->c_ring contains a_subunit a-subunit V_ATPase->a_subunit contains Na_in Na+ (intracellular) V_ATPase->Na_in Na_out Na+ (extracellular) Na_out->V_ATPase Transport V161 This compound V161->V_ATPase Inhibits by binding to c-ring/a-subunit interface

Figure 1: Mechanism of this compound Inhibition of Na+-V-ATPase.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterOrganismConditionValue
IC50Enterococcus hirae Na+-V-ATPase-144 nM
MICEnterococcus hiraeAlkaline4 µg/mL
MICVancomycin-Resistant Enterococcus faecium (VRE)Alkaline4 µg/mL

Data synthesized from publicly available research abstracts.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of VRE Colonization
Treatment GroupOrganVRE Count (CFU/g)
ControlIntestinal Contents~108
This compoundIntestinal Contents~104
ControlFecal Samples~108
This compoundFecal Samples~104

Approximate values interpreted from graphical data presented in research publications.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against VRE under Varying pH

This protocol outlines the procedure to determine the MIC of this compound against VRE at both neutral and alkaline pH, demonstrating the pH-dependent activity of the compound.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Vancomycin-Resistant Enterococcus faecium (VRE) strain (e.g., ATCC 700221)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Phosphate buffer solutions (for pH adjustment)

  • Spectrophotometer (for measuring OD600)

  • Incubator (37°C)

Procedure:

  • Prepare VRE Inoculum:

    • Culture VRE in CAMHB overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 5 x 105 CFU/mL.

  • Prepare pH-Adjusted Media:

    • Prepare two batches of CAMHB: one adjusted to pH 7.0 and another to pH 8.5 using sterile phosphate buffer.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in both pH 7.0 and pH 8.5 CAMHB in the 96-well plates. The final concentration range should typically span from 0.0625 to 128 µg/mL.

    • Include a positive control (VRE inoculum without this compound) and a negative control (medium only) for each pH condition.

  • Inoculation:

    • Add the prepared VRE inoculum to each well containing the this compound dilutions and the positive control wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Measure the optical density at 600 nm (OD600) of each well using a spectrophotometer.

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of VRE (a significant reduction in OD600 compared to the positive control).

start Start prep_vre Prepare VRE Inoculum (5 x 10^5 CFU/mL) start->prep_vre prep_media Prepare pH-Adjusted Media (pH 7.0 & 8.5) prep_vre->prep_media prep_dilutions Prepare this compound Serial Dilutions in 96-well plates for each pH prep_media->prep_dilutions inoculate Inoculate plates with VRE prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate measure_od Measure OD600 incubate->measure_od determine_mic Determine MIC measure_od->determine_mic

Figure 2: Workflow for MIC Determination of this compound.
Protocol 2: In Vivo Efficacy of this compound in a Mouse Model of VRE Colonization

This protocol describes a method to evaluate the in vivo efficacy of this compound in reducing VRE colonization in a murine model.

Materials:

  • This compound

  • Vehicle control (e.g., sterile saline or a suitable vehicle for oral administration)

  • 6-8 week old female C57BL/6 mice

  • Vancomycin-Resistant Enterococcus faecium (VRE) strain

  • Ampicillin

  • Enterococcosel agar plates with vancomycin (8 µg/mL)

  • Gavage needles

  • Stomacher or tissue homogenizer

Procedure:

  • Antibiotic Pre-treatment:

    • Administer ampicillin in the drinking water (0.5 g/L) to the mice for 7 days to disrupt the native gut microbiota and facilitate VRE colonization.[5]

  • VRE Inoculation:

    • On day 7, orally gavage the mice with 108 CFU of VRE.[6]

    • One day after VRE infection, discontinue the ampicillin treatment.[5]

  • This compound Treatment:

    • Divide the mice into two groups: a treatment group receiving this compound and a control group receiving the vehicle.

    • Administer this compound or vehicle orally by gavage daily for a specified period (e.g., 5-7 days). The dosage of this compound should be determined based on preliminary studies.

  • Monitoring VRE Colonization:

    • Collect fecal pellets from each mouse at regular intervals (e.g., daily or every other day) throughout the treatment period.

    • At the end of the study, euthanize the mice and collect intestinal contents (e.g., from the small intestine and cecum).

  • Quantification of VRE:

    • Weigh the fecal pellets and intestinal contents.

    • Homogenize the samples in sterile PBS.

    • Perform serial dilutions of the homogenates and plate them on Enterococcosel agar plates containing vancomycin.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of VRE colonies and calculate the CFU per gram of feces or intestinal content.

  • Data Analysis:

    • Compare the VRE counts between the this compound treated group and the control group to determine the efficacy of this compound in reducing VRE colonization.

start Start pretreatment Ampicillin Pre-treatment (7 days) start->pretreatment inoculation Oral Gavage with VRE (10^8 CFU) pretreatment->inoculation treatment Daily Oral Administration of this compound or Vehicle inoculation->treatment monitoring Collect Fecal Samples treatment->monitoring Daily endpoint Endpoint: Collect Intestinal Contents treatment->endpoint End of Study quantification Quantify VRE by Plating (CFU/g) monitoring->quantification endpoint->quantification analysis Data Analysis quantification->analysis

Figure 3: Workflow for In Vivo Efficacy Testing of this compound.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle VRE and other bacterial cultures in a biosafety cabinet according to institutional guidelines.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and VRE strains. It is recommended to consult the primary literature for further details. This information is for research use only and not for human or veterinary use.

References

Application Notes and Protocols for Testing V-161 Efficacy In-Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in-vitro efficacy of V-161, a novel inhibitor of Na+-V-ATPase in Vancomycin-Resistant Enterococci (VRE). The following sections detail the mechanism of action, protocols for key assays, and data presentation guidelines.

Introduction

This compound is an investigational compound that has demonstrated significant activity against Vancomycin-Resistant Enterococcus faecium (VRE), a major cause of hospital-acquired infections.[1][2] this compound selectively targets the Na+-transporting V-ATPase enzyme, which is crucial for the survival of VRE, particularly in the alkaline environment of the human gut.[1][2] This enzyme is absent in many beneficial gut bacteria, making this compound a promising candidate for a targeted antimicrobial therapy.[2]

Mechanism of Action of this compound

This compound functions by inhibiting the Na+-V-ATPase enzyme in VRE. This enzyme is a member of the vacuolar-type ATPase family and plays a vital role in maintaining sodium ion homeostasis within the bacterial cell. By pumping sodium ions out of the cell, the Na+-V-ATPase allows VRE to survive in alkaline conditions. This compound binds to the interface of the c-ring and a-subunit of the enzyme, obstructing the sodium transport pathway and halting the rotation of the c-ring, which is essential for ion translocation.[1] This inhibition of the sodium pump leads to a disruption of cellular homeostasis and ultimately, bacterial cell death.

cluster_VRE_Cell Vancomycin-Resistant Enterococcus (VRE) Cell V_ATPase Na+-V-ATPase Na_out Na+ (out) V_ATPase->Na_out pumps out ADP_Pi ADP + Pi V_ATPase->ADP_Pi hydrolyzes to Na_in Na+ (in) Na_in->V_ATPase binds ATP ATP ATP->V_ATPase drives V161 This compound V161->V_ATPase Inhibits

Caption: Mechanism of this compound Inhibition of Na+-V-ATPase in VRE.

Key In-Vitro Efficacy Assays

Two primary in-vitro assays are crucial for evaluating the efficacy of this compound: the Na+-V-ATPase inhibition assay to determine its potency against the molecular target, and the Minimum Inhibitory Concentration (MIC) assay to assess its whole-cell antibacterial activity.

Na+-V-ATPase Inhibition Assay

This biochemical assay measures the ability of this compound to inhibit the activity of purified Na+-V-ATPase. The activity is quantified by measuring the rate of ATP hydrolysis, which is coupled to the pumping of Na+ ions.

Protocol: Determination of IC50 for this compound against Na+-V-ATPase

  • Preparation of Reagents:

    • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 0.05% (w/v) C₁₂E₁₀ (decaethylene glycol monododecyl ether).

    • Enzyme: Purified Enterococcus hirae Na+-V-ATPase. The use of E. hirae as a model for VRE is common due to its close relation and safer handling.

    • Substrate: 2 mM ATP.

    • Test Compound: this compound dissolved in DMSO to create a stock solution, followed by serial dilutions in the assay buffer.

    • Phosphate Detection Reagent: A malachite green-based colorimetric reagent for detecting inorganic phosphate (Pi) released during ATP hydrolysis.

  • Assay Procedure:

    • Add 25 µL of the purified Na+-V-ATPase to the wells of a 96-well microplate.

    • Add 25 µL of varying concentrations of this compound (or DMSO for control) to the wells.

    • Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the ATP substrate solution.

    • Incubate the reaction mixture for 20 minutes at 37°C.

    • Stop the reaction and measure the amount of released inorganic phosphate by adding 50 µL of the malachite green reagent.

    • After a 15-minute color development incubation at room temperature, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

cluster_workflow Na+-V-ATPase Inhibition Assay Workflow start Start reagents Prepare Reagents (Buffer, Enzyme, ATP, this compound) start->reagents plate_prep Add Enzyme and this compound to 96-well plate reagents->plate_prep pre_incubation Pre-incubate (10 min, 37°C) plate_prep->pre_incubation reaction_start Add ATP to start reaction pre_incubation->reaction_start reaction_incubation Incubate (20 min, 37°C) reaction_start->reaction_incubation reaction_stop Add Malachite Green to stop reaction & detect Pi reaction_incubation->reaction_stop color_dev Incubate (15 min, RT) reaction_stop->color_dev readout Measure Absorbance (620 nm) color_dev->readout analysis Calculate % Inhibition and IC50 readout->analysis end End analysis->end

Caption: Workflow for the Na+-V-ATPase Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay

This cell-based assay determines the minimum concentration of this compound required to inhibit the visible growth of VRE.

Protocol: Broth Microdilution MIC Assay for this compound against VRE

  • Preparation of Materials:

    • Bacterial Strain: Vancomycin-Resistant Enterococcus faecium.

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). For testing under alkaline conditions, the pH of the medium can be adjusted to 8.5.

    • Test Compound: this compound serially diluted in the growth medium in a 96-well microplate.

    • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Procedure:

    • Dispense 50 µL of the serially diluted this compound solutions into the wells of a 96-well microplate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no this compound) and a negative control (medium only) on each plate.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

cluster_workflow MIC Assay Workflow start Start prep_v161 Prepare serial dilutions of this compound in CAMHB start->prep_v161 prep_inoculum Prepare VRE inoculum (5 x 10^5 CFU/mL) start->prep_inoculum plate_setup Add this compound and inoculum to 96-well plate prep_v161->plate_setup prep_inoculum->plate_setup incubation Incubate (18-24h, 35°C) plate_setup->incubation read_mic Visually determine MIC (lowest concentration with no growth) incubation->read_mic end End read_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In-Vitro Efficacy of this compound

AssayTarget/OrganismKey ParameterThis compound Value
Na+-V-ATPase InhibitionEnterococcus hiraeIC50144 nM
Broth Microdilution MICEnterococcus hirae (alkaline)MIC4 µg/mL
Broth Microdilution MICVancomycin-Resistant E. faecium (alkaline)MIC4 µg/mL

Note: The data presented here is based on published findings and may vary depending on experimental conditions.

Conclusion

These application notes provide a framework for the in-vitro evaluation of this compound. The detailed protocols for the Na+-V-ATPase inhibition assay and the MIC assay will enable researchers to consistently and accurately assess the efficacy of this compound and similar compounds. Adherence to these standardized methods will facilitate the comparison of results across different studies and contribute to the development of novel therapeutics against antibiotic-resistant bacteria.

References

Application Notes: Techniques for Measuring V-161's Effect on Na+-V-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Vacuolar-Type H+-ATPase (V-ATPase)

The Vacuolar-Type H+-ATPase (V-ATPase) is a multi-subunit, ATP-dependent proton pump essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a wide range of cellular processes such as protein degradation, receptor-mediated endocytosis, autophagy, and neurotransmitter loading[1][2]. V-ATPases can also be found on the plasma membrane of specialized cells, where they contribute to extracellular acidification, a process implicated in cancer metastasis and bone resorption[1][3]. The enzyme complex consists of two main domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that facilitates proton translocation[2][4].

V-161: A Novel Inhibitor of Na+-Transporting V-ATPase

This compound is a recently identified compound that demonstrates potent inhibitory activity against the Na+-transporting V-ATPase, particularly in organisms like Enterococcus hirae. Structural studies have revealed that this compound binds at the interface of the c-ring and a-subunit within the V0 domain, effectively halting the rotation required for ion transport. This mechanism makes this compound a valuable tool for studying V-ATPase function and a potential therapeutic agent. These application notes provide detailed protocols to characterize the inhibitory effects of this compound on V-ATPase activity through biochemical and functional assays.

Core Measurement Techniques

Characterizing the effect of this compound on V-ATPase involves two primary experimental approaches:

  • ATP Hydrolysis Assay: This biochemical assay directly measures the enzymatic activity of V-ATPase by quantifying the rate of ATP hydrolysis. Inhibition of this activity by this compound provides direct evidence of its effect on the enzyme's catalytic function. The activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP[5][6].

  • Proton Pumping Assay: This functional assay measures the consequence of V-ATPase activity—the transport of protons across a membrane. By using pH-sensitive fluorescent dyes, the rate of acidification within isolated vesicles can be monitored. This compound's effect on this process demonstrates its impact on the enzyme's primary physiological role[7][8].

Protocol 1: V-ATPase ATP Hydrolysis Activity Assay

This protocol details a colorimetric method to determine V-ATPase activity by measuring inorganic phosphate (Pi) released from ATP hydrolysis. The V-ATPase-specific activity is calculated as the difference between total ATPase activity and the activity remaining in the presence of a specific V-ATPase inhibitor (like Bafilomycin A1 or this compound)[5][9].

Materials and Reagents
  • Isolated membrane vesicles containing V-ATPase

  • This compound (test inhibitor)

  • Bafilomycin A1 (positive control inhibitor, 100 µM stock in DMSO)

  • Assay Buffer: 40 mM HEPES-Tris (pH 7.5), 100 mM KCl, 1 mM MgCl₂, 1 mM DTT, 0.25 M Sucrose

  • Inhibitor Cocktail: 5 µg/mL Oligomycin (to inhibit F-type ATPases), 1 mM Sodium Azide (to inhibit F-type ATPases), 1 mM Sodium Orthovanadate (to inhibit P-type ATPases)

  • ATP Solution: 50 mM ATP in water, pH adjusted to 7.0

  • Reaction Stop Solution: 2.5% (w/v) SDS

  • Phosphate Detection Reagent (e.g., BIOMOL Green or Malachite Green-based reagent)

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Experimental Procedure
  • Preparation: Thaw all reagents and samples on ice. Prepare a phosphate standard curve according to the detection reagent manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, prepare the following reaction mixtures (total volume 50 µL per well):

    • Total Activity: 25 µL Assay Buffer + Inhibitor Cocktail, 10 µL membrane vesicles (5-20 µg protein), 5 µL vehicle (e.g., DMSO).

    • Non-V-ATPase Activity (Control): 25 µL Assay Buffer + Inhibitor Cocktail, 10 µL membrane vesicles, 5 µL Bafilomycin A1 (final concentration 100-200 nM).

    • This compound Inhibition: 25 µL Assay Buffer + Inhibitor Cocktail, 10 µL membrane vesicles, 5 µL this compound (at various concentrations).

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow inhibitors to bind.

  • Initiate Reaction: Start the reaction by adding 10 µL of 50 mM ATP solution to each well (final concentration 10 mM). Mix immediately.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. Ensure the reaction time is within the linear range of phosphate release.

  • Terminate Reaction: Stop the reaction by adding 25 µL of Reaction Stop Solution to each well.

  • Phosphate Detection: Add 100 µL of the Phosphate Detection Reagent to each well. Incubate at room temperature for 20-30 minutes for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Calculation:

    • Determine the concentration of Pi released in each well using the phosphate standard curve.

    • Calculate V-ATPase activity: Activity (nmol Pi/min/mg) = [Pi (Total Activity) - Pi (Non-V-ATPase Activity)] / (Incubation Time × Protein Amount)

Data Presentation: this compound Inhibition of V-ATPase Activity
This compound Concentration (nM)Mean V-ATPase Activity (nmol Pi/min/mg)% Inhibition
0 (Vehicle)45.2 ± 3.10%
140.1 ± 2.811.3%
1024.8 ± 2.145.1%
5011.3 ± 1.575.0%
1004.1 ± 0.990.9%
5001.8 ± 0.596.0%

Hypothetical data presented for illustrative purposes. The calculated IC50 from this data would be approximately 12 nM.

Protocol 2: V-ATPase Proton Pumping Assay

This protocol measures the ATP-dependent acidification of isolated membrane vesicles using the pH-sensitive fluorescent dye Acridine Orange (AO). As the vesicle interior becomes acidic, AO accumulates and its fluorescence is quenched. The rate of fluorescence quenching is proportional to V-ATPase proton pumping activity[7][8].

Materials and Reagents
  • Isolated membrane vesicles containing V-ATPase

  • This compound (test inhibitor)

  • Bafilomycin A1 (positive control inhibitor)

  • Pumping Assay Buffer: 10 mM HEPES-Tris (pH 7.5), 150 mM KCl, 5 mM MgCl₂

  • Acridine Orange (AO) stock solution: 1 mM in ethanol

  • ATP Solution: 100 mM ATP in water, pH 7.0

  • Nigericin (protonophore for dissipating gradient): 1 mM stock in ethanol

  • Fluorometer with a cuvette holder and stirring capabilities

Experimental Procedure

G cluster_prep Preparation cluster_run Measurement cluster_analysis Data Analysis p1 Set fluorometer (Ex: 492 nm, Em: 530 nm) p2 Add 2 mL Pumping Assay Buffer to cuvette p1->p2 p3 Add membrane vesicles (25-50 µg) p2->p3 p4 Add Acridine Orange (final 1-2 µM) p3->p4 p5 Add this compound or vehicle and incubate p4->p5 r1 Record baseline fluorescence p5->r1 Start Assay r2 Initiate pumping by adding ATP (1 mM) r1->r2 r3 Monitor fluorescence quenching over time r2->r3 r4 Dissipate gradient with Nigericin r3->r4 r5 Record recovery of fluorescence r4->r5 a1 Calculate initial rate of quenching (slope of fluorescence vs. time) r5->a1 Proceed to Analysis a2 Normalize rate to protein concentration a1->a2 a3 Compare rates between control and This compound treated samples a2->a3 G V161 This compound VATPase V-ATPase Complex (V0 and V1 domains) V161->VATPase Binds to V0 c-ring/a-subunit interface ProtonPumping Proton Pumping (H+ Translocation) V161->ProtonPumping INHIBITS VATPase->ProtonPumping Hydrolyzes ATP to drive Acidification Vesicle Acidification (e.g., Lysosome) ProtonPumping->Acidification Leads to mTORC1 mTORC1 Signaling Acidification->mTORC1 Regulates Wnt Wnt Signaling Acidification->Wnt Regulates CellProcesses Downstream Cellular Processes (Autophagy, Protein Degradation, etc.) mTORC1->CellProcesses Wnt->CellProcesses

References

V-161: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-161 is a novel small molecule inhibitor of the Na+-translocating V-type ATPase (Na+-V-ATPase).[1][2] This enzyme is crucial for maintaining sodium ion homeostasis and is essential for the survival of certain pathogens, notably vancomycin-resistant Enterococcus faecium (VRE), particularly in alkaline environments such as the gut.[1][2] this compound demonstrates significant potential as a selective antimicrobial agent, showing effectiveness in reducing VRE growth and colonization.[1][2] Its mechanism of action involves binding to the interface of the c-ring and a-subunit of the enzyme, which obstructs the sodium transport pathway.[1][2] These application notes provide essential information on the solubility and stability of this compound for research purposes, along with a detailed protocol for an in vitro enzyme inhibition assay.

Physicochemical Properties

Solubility

Definitive quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, based on the handling of similar small molecule inhibitors, the following guidelines are recommended for preparing stock and working solutions. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Table 1: Recommended Solvents for this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mMRecommended for creating high-concentration stock solutions.
EthanolLimitedMay be suitable for intermediate dilutions, but solubility may be lower than in DMSO.
Aqueous Buffers (e.g., PBS, Tris)VariableSolubility is expected to be low. For final assay concentrations, dilute from a DMSO stock solution. Ensure the final DMSO concentration is compatible with the experimental system (typically ≤ 0.5%).
Stability and Storage

Proper storage and handling of this compound are critical to maintain its integrity and activity. The following recommendations are based on general best practices for research compounds.

Table 2: Stability and Storage Guidelines for this compound

FormStorage TemperatureRecommended DurationNotes
Solid (Lyophilized Powder) -20°C or -80°CUp to 6 monthsStore in a tightly sealed vial, protected from moisture and light.[3]
4°CShort-termSuitable for brief periods, but long-term storage at this temperature is not recommended.
Solution (in DMSO) -20°C or -80°CUp to 1 monthPrepare stock solutions and aliquot into single-use volumes to minimize freeze-thaw cycles.[3] Keep vials tightly sealed.
4°C24-48 hoursFor working solutions, prepare fresh daily from a frozen stock.

Note: Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[3]

Mechanism of Action and Signaling Pathway

This compound targets the Na+-V-ATPase in VRE. This enzyme utilizes the energy from ATP hydrolysis to pump sodium ions out of the bacterial cell. This process is vital for maintaining the intracellular pH and sodium concentration, especially in the alkaline conditions of the small intestine. By inhibiting this pump, this compound disrupts ion homeostasis, leading to increased intracellular sodium levels and a decrease in the proton motive force. This disruption ultimately inhibits bacterial growth and survival.

V161_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane V_ATPase Na+-V-ATPase ADP ADP + Pi V_ATPase->ADP Na_out Na+ (Extracellular) V_ATPase->Na_out Disruption Disruption of Ion Homeostasis V_ATPase->Disruption ATP ATP ATP->V_ATPase Hydrolysis Na_in Na+ (Intracellular) Na_in->V_ATPase Pump V161 This compound V161->V_ATPase Inhibition Inhibition Inhibition of Bacterial Growth Disruption->Inhibition

Figure 1. Mechanism of action of this compound on Na+-V-ATPase.

Experimental Protocols

In Vitro Na+-V-ATPase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on Na+-V-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is a colorimetric assay adaptable for a 96-well plate format.

Materials:

  • This compound

  • Purified Na+-V-ATPase enzyme preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP Solution: 10 mM in deionized water (prepare fresh)

  • DMSO (for dissolving this compound)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader (absorbance at ~650 nm)

Protocol Workflow:

ATPase_Inhibition_Assay_Workflow prep 1. Prepare Reagents (this compound dilutions, Assay Buffer, ATP, Enzyme) plate 2. Add Components to Plate - Assay Buffer - this compound or Vehicle (DMSO) - Na+-V-ATPase Enzyme prep->plate preincubate 3. Pre-incubation (10 min at 37°C) plate->preincubate start_reaction 4. Initiate Reaction (Add ATP Solution) preincubate->start_reaction incubate 5. Incubate (20-30 min at 37°C) start_reaction->incubate stop_reaction 6. Stop Reaction & Add Phosphate Detection Reagent incubate->stop_reaction read 7. Read Absorbance (~650 nm) stop_reaction->read analyze 8. Analyze Data (Calculate % Inhibition & IC50) read->analyze

Figure 2. General workflow for the this compound Na+-V-ATPase inhibition assay.

Detailed Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells remains constant and non-inhibitory (e.g., 0.5%).

  • Reaction Setup (in a 96-well plate):

    • Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in Assay Buffer according to the detection reagent manufacturer's instructions.

    • Assay Wells: In triplicate, add the following to each well:

      • 50 µL of Assay Buffer.

      • 10 µL of this compound dilution (or vehicle control - Assay Buffer with the same percentage of DMSO).

      • 10 µL of diluted Na+-V-ATPase enzyme solution. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow this compound to bind to the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction and detect the generated inorganic phosphate by adding the phosphate detection reagent as per the manufacturer's protocol.

    • Allow color to develop for the recommended time (typically 15-30 minutes at room temperature).

  • Measurement and Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the amount of phosphate released using the phosphate standard curve.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.

Conclusion

This compound is a promising inhibitor of Na+-V-ATPase for research in antimicrobial drug discovery. Adherence to the recommended solubility, stability, and experimental protocols will ensure reliable and reproducible results in the laboratory setting. Further investigation into its specific physicochemical properties and biological activities will continue to enhance its application in targeting antibiotic-resistant pathogens.

References

Application Notes and Protocols for V-161 in Microbial Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin-resistant Enterococcus faecium (VRE) poses a significant threat in clinical settings, causing severe hospital-acquired infections such as endocarditis and sepsis.[1][2][3] The emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents. V-161 is a novel small molecule inhibitor identified through the screening of over 70,000 compounds that shows significant promise in combating VRE.[1][4][5] This document provides detailed application notes and protocols for the use of this compound in microbial resistance studies, based on the foundational research conducted by Professor Takeshi Murata and his team at Chiba University, Japan.[1][3]

This compound selectively targets the Na+-transporting V-type ATPase (Na+-V-ATPase) in VRE.[1][3][4] This enzyme is crucial for bacterial survival, particularly in the alkaline conditions of the human gut, by actively pumping sodium ions out of the cell.[1][4][5] Notably, this enzyme is absent in many beneficial gut bacteria, such as lactobacilli, and differs from its human homologue, making it an ideal target for selective antimicrobial therapy.[1][4]

These notes provide an overview of this compound's mechanism of action, protocols for key experiments to evaluate its efficacy, and data presentation guidelines for consistent and comparable results.

Mechanism of Action: Targeting the Na+-V-ATPase

This compound functions by directly inhibiting the Na+-V-ATPase of VRE. Structural biology studies have revealed that this compound binds to the interface of the c-ring and the a-subunit of the enzyme's membrane-embedded V₀ domain.[1][5][6] This binding action physically obstructs the rotation of the c-ring, which is essential for Na+ translocation across the bacterial membrane. By halting this ion transport, this compound disrupts the bacterium's ability to regulate its intracellular pH and sodium concentration, leading to inhibited growth and reduced colonization, especially under alkaline stress conditions.[1][5]

V161_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space (Alkaline) cluster_cytoplasm Cytoplasm V0_complex V₀ Domain (a-subunit, c-ring) Na_out Na+ V0_complex->Na_out Block X Result Inhibited Growth & Reduced Colonization V0_complex->Result V1_domain V₁ Domain V1_domain->V0_complex ATP Hydrolysis (Drives Rotation) Na_in Na+ Na_in->V0_complex Transport V161 This compound V161->V0_complex Binds to a/c interface transport_out transport_out Block->transport_out Blocks Na+ transport protocol_one_workflow start Start prep_membranes 1. Prepare VRE Membrane Vesicles start->prep_membranes setup_assay 2. Set up Reaction Mixture (Buffer, MgCl₂, ATP, Vesicles) prep_membranes->setup_assay add_v161 3. Add Serial Dilutions of this compound setup_assay->add_v161 incubate 4. Incubate at 37°C add_v161->incubate measure_activity 5. Measure ATPase Activity (e.g., Malachite Green Assay for Phosphate Release) incubate->measure_activity calculate_ic50 6. Calculate IC₅₀ Value measure_activity->calculate_ic50 end End calculate_ic50->end

References

Application Note: V-161, a Novel Inhibitor of Na+-V-ATPase for Combating Vancomycin-Resistant Enterococcus

Author: BenchChem Technical Support Team. Date: November 2025

It has come to our attention that the designation "V-161" may refer to several distinct therapeutic agents. To provide you with the most accurate and relevant information, please clarify which "this compound" you are interested in from the options below:

  • This compound : A small molecule inhibitor of Na+-V-ATPase, investigated as a potential antibiotic against Vancomycin-Resistant Enterococcus (VRE).

  • VG161 : An oncolytic herpes simplex virus type 1 (HSV-1) engineered for cancer therapy.

  • Other : If you are referring to a different molecule, please provide more specific details.

In the meantime, we have prepared the following application notes and protocols based on the available information for This compound, the Na+-V-ATPase inhibitor .

Introduction

Vancomycin-resistant Enterococcus faecium (VRE) poses a significant threat in nosocomial infections.[1] A promising therapeutic strategy involves targeting the Na+-transporting V-ATPase, an enzyme crucial for VRE survival in the alkaline environment of the human gut.[2][3][4] The compound this compound has been identified as a potent inhibitor of this enzyme, demonstrating significant efficacy in reducing VRE growth.[2][3][4] This document outlines the application of this compound in cell culture models to assess its antimicrobial activity.

Mechanism of Action

This compound specifically targets the Na+-V-ATPase enzyme in VRE. This enzyme is responsible for pumping sodium ions out of the bacterial cell, a process vital for maintaining cellular homeostasis in alkaline conditions.[2][3][4] this compound binds to the interface of the c-ring and a-subunit of the enzyme, disrupting the sodium transport pathway and halting its rotation.[1][2] This inhibition of the Na+-V-ATPase leads to a cytotoxic accumulation of sodium ions within the bacterium, ultimately inhibiting its growth and colonization.[1][2][5]

Cellular Models for this compound Testing

The primary cell culture models for evaluating the efficacy of this compound are bacterial cultures of Enterococcus hirae and Vancomycin-resistant Enterococcus faecium (VRE). E. hirae is often used as a safer, more tractable model for studying the Na+-V-ATPase enzyme.[3] Testing is typically performed under alkaline conditions to mimic the intestinal environment where the target enzyme is most active.[1][2][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity against its target and relevant bacterial strains.

ParameterValueCell/Enzyme SystemReference
IC50 144 nMNa+-V-ATPase[5]
MIC 4 µg/mLEnterococcus hirae (alkaline conditions)[5]
MIC 4 µg/mLVancomycin-resistant Enterococcus faecium (VRE) (alkaline conditions)[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from standard microbroth dilution methods for antimicrobial susceptibility testing.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Enterococcus hirae or VRE strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), pH adjusted to alkaline conditions (e.g., pH 8.5)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 105 CFU/mL.

  • Serial Dilution of this compound:

    • Perform a two-fold serial dilution of the this compound stock solution in alkaline CAMHB in a 96-well plate. The final concentration range should typically span from 0.125 to 128 µg/mL.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

    • Also, include a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, measure the optical density (OD) at 600 nm using a spectrophotometer to assess bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: V-ATPase Enzyme Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound against the isolated Na+-V-ATPase enzyme.

Materials:

  • Purified Na+-V-ATPase enzyme from E. hirae

  • This compound stock solution

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and NaCl)

  • ATP

  • Phosphate detection reagent (e.g., Malachite Green)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction Setup:

    • Prepare a reaction mixture containing the purified Na+-V-ATPase enzyme in the assay buffer.

    • Add varying concentrations of this compound to the reaction mixture.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate at a constant temperature (e.g., 37°C) for a defined period.

  • Measurement of ATP Hydrolysis:

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent like Malachite Green.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Plot the percent inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

V161_Mechanism_of_Action cluster_bacterium Enterococcus faecium (VRE) V_ATPase Na+-V-ATPase Na_out Na+ (out) V_ATPase->Na_out pumps ADP ADP + Pi V_ATPase->ADP Growth Bacterial Growth & Survival V_ATPase->Growth Na_in Na+ (in) Na_in->V_ATPase pumps ATP ATP ATP->V_ATPase powers V161 This compound V161->V_ATPase inhibits

Caption: Mechanism of action of this compound.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_v161 Serially Dilute This compound start->prep_v161 inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_v161->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate measure_od Measure OD600 incubate->measure_od determine_mic Determine MIC measure_od->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

Troubleshooting & Optimization

Overcoming V-161 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming potential solubility challenges with the Na+-V-ATPase inhibitor, V-161, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: Difficulty in dissolving this compound in aqueous solutions is likely due to its hydrophobic nature, a common characteristic of small molecule inhibitors. The initial steps to address this involve assessing the purity of the compound, ensuring accurate weighing and volume measurements, and attempting dissolution with gentle agitation and warming. If solubility issues persist, a systematic approach to solvent testing and formulation development is recommended.

Q2: What are some common strategies to enhance the aqueous solubility of a compound like this compound?

A2: A variety of techniques can be employed to improve the solubility of poorly water-soluble compounds.[1][2][3][4][5][6] These methods can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization), use of amorphous forms, and formulation with carriers to create solid dispersions.[5][7][8] Chemical methods involve pH adjustment, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[2][4]

Q3: Can pH adjustment of the aqueous solution improve this compound solubility?

A3: The solubility of a compound can be significantly influenced by its ionization state, which is dependent on the pH of the solution and the pKa of the compound. For a compound with ionizable groups, adjusting the pH to a level where the molecule is in its more soluble ionized form can dramatically increase solubility. It is crucial to first determine the pKa of this compound to guide the pH adjustment. For weakly basic drugs, lowering the pH can increase solubility, while for weakly acidic drugs, a higher pH will favor the more soluble ionized form.[2]

Q4: What are co-solvents and how can they help in dissolving this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[4] This can enhance the solubility of hydrophobic compounds like this compound. Common co-solvents used in research and pharmaceutical formulations include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] It is important to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may be incompatible with certain experimental systems or may be toxic to cells.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution of a stock solution.

Cause: This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is much lower. The organic solvent concentration decreases upon dilution, leading to the precipitation of the hydrophobic compound.

Solution:

  • Lower the initial stock concentration: Preparing a more dilute stock solution in the organic solvent can sometimes prevent precipitation upon dilution into the aqueous phase.

  • Use a surfactant or other solubilizing agent: Including a biocompatible surfactant (e.g., Tween® 80, Poloxamer) or a cyclodextrin in the aqueous dilution buffer can help to keep the compound in solution by forming micelles or inclusion complexes, respectively.

  • Optimize the co-solvent percentage: If permissible in your experimental setup, maintaining a certain percentage of the organic co-solvent in the final aqueous solution can prevent precipitation.

Issue: this compound solubility is low even with the use of co-solvents.

Cause: The hydrophobicity of this compound may be too high for simple co-solvent systems to be effective at the desired concentration.

Solution:

  • Explore other solubilization techniques: Consider more advanced formulation strategies such as the use of surfactants to create micellar solutions, or complexation with cyclodextrins.

  • Lipid-based formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be a powerful approach to enhance the oral bioavailability of poorly soluble compounds by presenting the drug in a solubilized form within fine oil-in-water emulsions in the gastrointestinal tract.[9]

  • Solid dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.[8] This involves dissolving both the compound and a carrier (e.g., a polymer like PVP or PEG) in a common solvent and then removing the solvent.

Quantitative Data Summary

The following table summarizes common excipients used to improve the solubility of hydrophobic compounds. The exact values for this compound would need to be determined experimentally.

Excipient CategoryExampleTypical Concentration RangeMechanism of Action
Co-solvents DMSO, Ethanol, Propylene Glycol1-20% (v/v)Reduces solvent polarity.[4]
Surfactants Tween® 80, Polysorbate 80, SDS0.1-2% (w/v)Forms micelles to encapsulate hydrophobic molecules.[4]
Cyclodextrins β-cyclodextrin, HP-β-CD1-10% (w/v)Forms inclusion complexes with the drug molecule.[1]
Polymers (for solid dispersions) PVP, PEG, HPMCVaries (drug:polymer ratio)Enhances wettability and dissolution by dispersing the drug at a molecular level.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Accurately weigh the desired amount of this compound powder.

  • Add a minimal amount of a suitable organic co-solvent (e.g., DMSO) to the this compound powder.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Add the remaining volume of the co-solvent to reach the final desired stock concentration.

  • Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.

Protocol 2: Screening for Optimal Solubilizing Excipients
  • Prepare a series of aqueous solutions containing different solubilizing agents (e.g., 1% Tween® 80, 5% HP-β-CD, 10% Propylene Glycol).

  • Add an excess amount of this compound powder to each solution.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • The solution with the highest concentration of this compound contains the most effective solubilizing agent for that specific concentration.

Visualizations

experimental_workflow Workflow for Overcoming this compound Solubility Issues start Start: this compound Powder dissolve Attempt Dissolution in Aqueous Buffer start->dissolve soluble Is this compound Soluble at Desired Concentration? dissolve->soluble yes Proceed with Experiment soluble->yes Yes no Solubility Issue Identified soluble->no No ph_adjust Adjust pH no->ph_adjust cosolvent Add Co-solvent (e.g., DMSO, Ethanol) no->cosolvent surfactant Add Surfactant (e.g., Tween® 80) no->surfactant cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) no->cyclodextrin evaluate Evaluate Solubility ph_adjust->evaluate cosolvent->evaluate surfactant->evaluate cyclodextrin->evaluate success Optimized Formulation Achieved evaluate->success Successful further_strategies Consider Advanced Strategies (e.g., Solid Dispersion, Lipid Formulation) evaluate->further_strategies Unsuccessful

Caption: A decision-tree workflow for addressing this compound solubility challenges.

signaling_pathway Conceptual Diagram of Solubilization Mechanisms cluster_micelle Micellar Solubilization cluster_cosolvency Co-solvency cluster_cyclodextrin Cyclodextrin Complexation surfactant Surfactant Monomers micelle Micelle surfactant->micelle Above CMC v161_micelle This compound v161_micelle->micelle Encapsulation water Water (High Polarity) solvent_mixture Water + Co-solvent (Reduced Polarity) water->solvent_mixture cosolvent Co-solvent (Lower Polarity) cosolvent->solvent_mixture v161_cosolvent This compound v161_cosolvent->solvent_mixture Improved Solubility cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) complex Inclusion Complex cyclodextrin->complex v161_cd This compound v161_cd->complex Complexation

Caption: Mechanisms of common solubilization techniques for hydrophobic compounds.

References

Section 1: VG161 (Oncolytic Virus) Technical Support

References

Improving the stability of V-161 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: V-161 Stability

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals working with this compound, a novel kinase inhibitor. This guide provides practical troubleshooting advice and detailed protocols to address common stability challenges encountered during experimental procedures. Ensuring the stability of this compound is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is showing signs of precipitation after storage. What is the likely cause and how can I prevent this?

A1: Precipitation of this compound from a DMSO stock solution can occur due to several factors. One common reason is the absorption of atmospheric moisture by DMSO, which can reduce the solubility of the compound over time. To prevent this, it is recommended to use anhydrous DMSO and to prepare small, single-use aliquots of your stock solution to minimize exposure to air and moisture. Storing aliquots at -80°C is also advised to maintain stability.

Q2: I've noticed a decrease in the potency of this compound in my cell-based assays over the course of a long experiment. What could be happening?

A2: A gradual loss of potency during an experiment often points to the instability of this compound in the aqueous assay medium.[1] This can be due to hydrolysis or oxidation. It is advisable to prepare fresh working solutions of this compound for each experiment and to add the compound to your assay as close to the time of measurement as possible to minimize the incubation time in the aqueous environment.[1]

Q3: My this compound solution appears to change color after being left on the lab bench. Is this a concern?

A3: A change in color is often an indication of chemical degradation, potentially due to oxidation or light sensitivity.[1][2] Oxidation can be initiated by light, heat, or trace metals.[3] It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[4] Additionally, minimizing exposure to ambient temperatures can help prevent degradation.

Q4: When I dilute my this compound DMSO stock into an aqueous buffer, a precipitate forms. How can I resolve this?

A4: This is a common issue for compounds with low aqueous solubility, a characteristic of many kinase inhibitors.[5] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[5] To mitigate this, you can try several approaches:

  • Lower the final concentration of this compound in your assay.[6]

  • Incorporate a small percentage of a co-solvent, such as ethanol or polyethylene glycol (PEG), in your aqueous buffer.[6]

  • Use a surfactant like Tween-20 or Triton X-100 in your buffer to help maintain solubility.[6]

Troubleshooting Guides

Issue 1: Inconsistent Results in Kinase Assays

  • Symptom: High variability in IC50 values or inconsistent inhibition levels between experiments.

  • Potential Cause: Degradation of this compound in stock or working solutions.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Use HPLC to check the purity of your this compound stock solution.[1]

    • Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen stock aliquot for each experiment.[6]

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Use single-use aliquots to avoid this.[1]

    • Control for Incubation Time: Perform a time-course experiment to assess the stability of this compound in your assay buffer over the duration of your experiment.[1]

Issue 2: Poor Solubility in Aqueous Buffers

  • Symptom: Visible precipitate or cloudiness when diluting this compound into aqueous solutions.

  • Potential Cause: Low intrinsic aqueous solubility of this compound.

  • Troubleshooting Steps:

    • pH Adjustment: If this compound has an ionizable group, adjusting the pH of the buffer may improve solubility.[5]

    • Test Alternative Solvents: While DMSO is common, other solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) could be tested for stock solutions.[5]

    • Sonication: Use a bath sonicator to help dissolve small aggregates of the compound.[5]

    • Formulation with Excipients: For in vivo studies, consider formulating this compound with solubility-enhancing excipients like cyclodextrins.[5]

Data Presentation

Table 1: Stability of this compound in Different Solvents at 4°C

SolventConcentration (mM)Purity after 7 days (%)Observations
DMSO1099.5Clear solution
Ethanol1098.2Clear solution
PBS (pH 7.4)0.185.1Slight precipitation

Table 2: Effect of Temperature on this compound Stability in Assay Buffer (pH 7.4) over 24 hours

TemperaturePurity after 24h (%)
4°C92.3
Room Temperature (22°C)78.5
37°C65.1

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM):

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into single-use amber vials and store at -80°C.

  • Working Solution (e.g., 100 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution in your final assay buffer to reach the desired concentration.

    • Ensure the final DMSO concentration in your assay is below 1% to avoid solvent effects.

    • Use the working solution immediately after preparation.

Protocol 2: Assessing this compound Stability by HPLC

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer at the relevant experimental concentration.

    • Incubate the solution under the conditions to be tested (e.g., specific temperature, light exposure).

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

    • Immediately quench any potential degradation by diluting the aliquot in a cold, strong solvent like acetonitrile and store at -20°C until analysis.

  • HPLC Analysis:

    • Use a validated reverse-phase HPLC method with a C18 column.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at the absorbance maximum of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the zero time point.

Mandatory Visualizations

V161_Signaling_Pathway V161 This compound Receptor Receptor Tyrosine Kinase (RTK) V161->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Aliquots Create Single-Use Aliquots (-80°C) Stock->Aliquots Working Fresh Working Solution Prep Aliquots->Working Treatment Treat Cells/Enzyme with this compound Working->Treatment Incubation Incubate for Specified Time Treatment->Incubation Readout Measure Assay Readout Incubation->Readout Data Data Collection Readout->Data IC50 Calculate IC50 Data->IC50

Caption: Recommended experimental workflow for using this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results? CheckPurity Check Stock Purity via HPLC Start->CheckPurity Yes End Consistent Results Start->End No FreshDilutions Use Fresh Dilutions for Each Experiment CheckPurity->FreshDilutions Precipitation Precipitation in Aqueous Buffer? FreshDilutions->Precipitation LowerConc Lower Final Concentration Precipitation->LowerConc Yes TimeCourse Run Stability Time-Course Precipitation->TimeCourse No AddCosolvent Add Co-solvent or Surfactant LowerConc->AddCosolvent AddCosolvent->TimeCourse TimeCourse->End

Caption: Troubleshooting logic for this compound stability issues.

References

Oncomine™ Comprehensive Assay v3 (161-Gene Panel) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Oncomine™ Comprehensive Assay v3, a 161-gene targeted sequencing panel. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve sources of assay variability and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the known sources of variability in the Oncomine™ Comprehensive Assay v3?

A1: Known sources of variability in this assay include:

  • Pool imbalance: Occurs when the two primer pools (for DNA or RNA) do not amplify with equal efficiency.[1]

  • Total number of reads: Insufficient sequencing reads can lead to poor coverage of some amplicons.[1]

  • Per-amplicon attributes: Variations in the GC content and length of the amplicon inserts can affect amplification efficiency and sequencing representation.[1]

  • Systematic effects: Other observed variability may not be associated with known attributes but can be systematic. The analysis software uses a baseline file, trained on diverse samples, to capture and correct for these systematic effects.[1]

Q2: What are the recommended nucleic acid input requirements?

A2: For optimal performance of the Oncomine™ Comprehensive Assay v3, it is recommended to use 20 ng of DNA and 20 ng of RNA.[2] This allows for reliable results even from small and low-quality FFPE samples.[2]

Q3: Can I run DNA and RNA samples simultaneously?

A3: Yes, the Oncomine™ Comprehensive Assay v3 workflow allows for the concurrent analysis of DNA and RNA.[1] You can perform DNA-only, RNA-only, or simultaneous DNA and RNA runs.[2]

Troubleshooting Guides

Low Library Yield and Quantification Issues

If you are experiencing low library yields, consult the following table for potential causes and recommended solutions.

Observation Potential Cause Recommended Action
Low or no library yieldPoor quality of starting nucleic acidAssess the quality of your DNA/RNA using appropriate methods (e.g., spectrophotometry, fluorometry, or capillary electrophoresis). Consider using a different nucleic acid isolation kit recommended in the user guide.
Inaccurate quantification of input nucleic acidUse a fluorometric method (e.g., Qubit) for accurate quantification of dsDNA and RNA. Spectrophotometric methods (e.g., NanoDrop) can overestimate concentrations due to the presence of ssDNA, RNA, or other contaminants.
Pipetting errors during library preparationEnsure pipettes are properly calibrated. Use low-retention pipette tips. Visually inspect pipette tips to ensure accurate volume transfer.
Degraded reagentsEnsure all assay components are stored at the recommended temperatures and have not expired.
Low Amplicon Uniformity (DNA only)

Poor amplicon uniformity can lead to uneven coverage across the targeted regions. Below are common causes and troubleshooting steps.

Observation Potential Cause Recommended Action
High variability in amplicon coverageInaccurate DNA quantificationRe-quantify input DNA using a fluorometric method.
Suboptimal DNA qualityEnsure DNA is not significantly degraded. FFPE-derived DNA can be of variable quality; consider using a DNA repair kit if degradation is suspected.
Issues with thermal cycler performanceVerify the accuracy and uniformity of your thermal cycler.
Genexus™ Integrated Sequencer Performance Issues

For users of the Oncomine™ Comprehensive Assay v3 GX on the Genexus™ Integrated Sequencer, refer to the following for performance-related troubleshooting.

Observation Potential Cause Recommended Action
Low read ratio of inline controls (endogenous vs. spike-in)Problem with sample inputVerify the quality and quantity of the nucleic acid input. Ensure proper sample handling and loading.[3]
Incorrect assay settingsUse the system-installed assay settings. If modifications are necessary, consult with a Field Service Engineer.[3]

Quality Control Metrics

The following table provides general guidelines for key quality control (QC) metric thresholds. Note that modifications to system-installed assay settings have not been verified and should be done with caution.[3]

Workflow Step Setting Guideline
PanelMinimum Read Count Per SampleThis value determines the number of samples that can be run and should be set based on the desired sequencing depth for confident variant calling.[3]
AnalysisPhred-scoreHigher Phred scores indicate higher base-calling accuracy. A common threshold is ≥ 20.
AnalysisAllele FrequencyUsed to filter common single nucleotide polymorphisms (SNPs).
AnalysisCoverageEnsure sufficient read depth across all amplicons for reliable variant detection.

Experimental Protocols & Workflows

General Oncomine™ Comprehensive Assay v3 Workflow

The end-to-end workflow is highly automated to reduce hands-on time and potential for error.[2]

Oncomine_Workflow cluster_pre_sequencing Pre-Sequencing cluster_sequencing Sequencing cluster_post_sequencing Post-Sequencing Sample_Prep Sample Preparation (FFPE or Purified Nucleic Acid) NA_Extraction Nucleic Acid Extraction & Quantification Sample_Prep->NA_Extraction Lib_Prep Library Preparation (DNA & RNA) NA_Extraction->Lib_Prep 20ng DNA 20ng RNA Template_Prep Template Preparation Lib_Prep->Template_Prep Sequencing Sequencing on Genexus System Template_Prep->Sequencing Analysis Data Analysis Sequencing->Analysis Reporting Reporting Analysis->Reporting

Overview of the Oncomine™ Comprehensive Assay v3 workflow.
Troubleshooting Logic for Assay Variability

This diagram outlines a logical approach to troubleshooting common sources of variability in the assay.

Troubleshooting_Workflow Start High Assay Variability Observed Check_Input Review Nucleic Acid Quality & Quantity Start->Check_Input Check_Lib_Prep Examine Library Preparation Steps Check_Input->Check_Lib_Prep Input OK Input_Issue Action: Re-extract, Re-quantify, or Use DNA Repair Check_Input->Input_Issue Issue Found Check_Sequencing Analyze Sequencing Run Metrics Check_Lib_Prep->Check_Sequencing Lib Prep OK Lib_Prep_Issue Action: Check Pipetting, Reagent Integrity, & Thermal Cycler Check_Lib_Prep->Lib_Prep_Issue Issue Found Check_Analysis Verify Data Analysis Parameters Check_Sequencing->Check_Analysis Run Metrics OK Sequencing_Issue Action: Review Run QC, Check for Pool Imbalance Check_Sequencing->Sequencing_Issue Issue Found Analysis_Issue Action: Confirm Correct Baseline & Filter Settings are Used Check_Analysis->Analysis_Issue Issue Found Resolved Variability Resolved Check_Analysis->Resolved Analysis OK Input_Issue->Resolved Lib_Prep_Issue->Resolved Sequencing_Issue->Resolved Analysis_Issue->Resolved

A logical workflow for troubleshooting assay variability.

References

Technical Support Center: Refinement of V-161 Synthesis for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of V-161, a novel inhibitor of Na+-V-ATPase in vancomycin-resistant Enterococcus faecium (VRE).[1][2] Our goal is to enable researchers to refine their synthetic protocols for higher yields and purity.

Plausible Synthetic Pathway for this compound

Based on the structure of this compound, 3-((5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-N,N-diethyl-1-benzofuran-2-carboxamide, a plausible multi-step synthesis is outlined below. This pathway involves the preparation of key intermediates, followed by their coupling and cyclization to form the final product.

V161_Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Oxadiazole Formation & Final Coupling A 3,4-Dimethoxybenzoic acid B 3,4-Dimethoxybenzoyl chloride A->B Thionyl chloride C Benzofuran-2-carboxylic acid D N,N-diethyl-1-benzofuran-2-carboxamide C->D Amide Coupling E 3-(chloromethyl)-N,N-diethyl- 1-benzofuran-2-carboxamide D->E Chloromethylation F 3,4-Dimethoxybenzaldehyde G 3,4-Dimethoxybenzaldehyde oxime F->G Hydroxylamine H O-acyl amidoxime intermediate G->H Acylation w/ Intermediate 1 I 5-(3,4-dimethoxyphenyl)- 1,2,4-oxadiazole intermediate H->I Cyclization V161 This compound I->V161 Coupling w/ Intermediate 2

Plausible synthetic workflow for this compound.

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

Experimental Protocol
ParameterValueReference
Starting Material 3,4-Dimethoxybenzoic acid (Veratric acid)[3][4]
Reagent Thionyl chloride (SOCl₂)[3][4]
Solvent Benzene or Tetrahydrofuran (THF)[3][5]
Catalyst Pyridine or N,N-Dimethylformamide (DMF) (catalytic amount)[4][5]
Temperature Reflux (e.g., 70-80 °C)[4]
Reaction Time 2-5 hours[3][4]
Work-up Removal of solvent and excess thionyl chloride under reduced pressure.[3][4]
Typical Yield >80%[5]
Troubleshooting and FAQs

Q1: The reaction is sluggish and the starting material is not fully consumed. What could be the issue?

A1: This may be due to moisture in the reaction. Thionyl chloride is highly reactive with water. Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Additionally, check the purity of your starting material and solvent.

Q2: The product is a dark oil instead of a light-colored solid. How can I improve the purity?

A2: The dark color may indicate the presence of impurities from the decomposition of thionyl chloride or side reactions. Washing the oily residue with fresh dry benzene or another suitable solvent can help remove these impurities.[3] If the product is still not pure, consider purification by distillation under reduced pressure or recrystallization.

Step 2: Synthesis of 3-(Chloromethyl)-N,N-diethyl-1-benzofuran-2-carboxamide

Experimental Protocol: Amide Formation
ParameterValue
Starting Material Benzofuran-2-carboxylic acid
Reagents Oxalyl chloride or SOCl₂, Diethylamine
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Base Triethylamine (TEA) or Pyridine
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous work-up with dilute acid and base washes.
Purification Column chromatography or recrystallization.
Experimental Protocol: Chloromethylation
ParameterValue
Starting Material N,N-diethyl-1-benzofuran-2-carboxamide
Reagents Paraformaldehyde, Hydrogen chloride (gas or solution)
Solvent Dioxane or a mixture of acetic acid and hydrochloric acid
Temperature 60-80 °C
Reaction Time 4-6 hours
Work-up Quenching with ice-water and extraction with an organic solvent.
Purification Column chromatography.
Troubleshooting and FAQs

Q1: The yield of the amide formation is low. What are the common reasons?

A1: Low yields in amide coupling can be due to several factors:

  • Inefficient activation of the carboxylic acid: Ensure the complete conversion of the carboxylic acid to the acid chloride before adding the amine.

  • Side reactions: The acid chloride is highly reactive and can react with any moisture present. Ensure anhydrous conditions.

  • Amine basicity: Ensure that a sufficient amount of base (e.g., triethylamine) is used to neutralize the HCl generated during the reaction.

Q2: The chloromethylation step is giving multiple products. How can I improve the selectivity?

A2: Chloromethylation can sometimes lead to the formation of di-substituted or polymeric byproducts. To improve selectivity:

  • Control stoichiometry: Use a controlled amount of paraformaldehyde and HCl.

  • Optimize reaction time and temperature: Monitor the reaction closely by TLC to avoid over-reaction.

  • Purification: Careful column chromatography is often necessary to separate the desired mono-chloromethylated product from byproducts.

Step 3: Synthesis of this compound via 1,2,4-Oxadiazole Formation and Coupling

This part of the synthesis involves the formation of a 1,2,4-oxadiazole ring, which is a common heterocyclic motif in medicinal chemistry.

Oxadiazole_Formation A 3,4-Dimethoxybenzaldehyde B 3,4-Dimethoxybenzaldehyde oxime A->B Hydroxylamine C O-acyl amidoxime B->C Acylation with 3,4-dimethoxybenzoyl chloride D 5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole C->D Cyclodehydration V161 This compound D->V161 Alkylation with E E 3-(chloromethyl)-N,N-diethyl- 1-benzofuran-2-carboxamide

References

Technical Support Center: Addressing Off-Target Effects of V-161

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "V-161" has been used for at least two distinct investigational products with different mechanisms of action. This guide is separated into sections to address the specific off-target effects relevant to each compound. Please identify the correct section for your research.

  • Section 1: VG161 (Oncolytic Virus) - For researchers working with the oncolytic herpes simplex virus-1 (HSV-1) designed for cancer therapy.

  • Section 2: this compound (V-ATPase Inhibitor) - For researchers working with the small molecule inhibitor of Na+-transporting V-ATPase for treating antibiotic-resistant bacteria.

Section 1: VG161 (Oncolytic Virus)

This section provides troubleshooting guides and FAQs for researchers using VG161, a genetically modified oncolytic herpesvirus expressing multiple immunomodulatory transgenes (IL-12, IL-15/IL-15Rα, and a PD-L1 blocking peptide).[1][2] Off-target effects primarily relate to viral biodistribution, shedding, and unintended immune system activation.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns when working with VG161? A1: The main concerns are:

  • Viral Shedding and Biodistribution: The potential for the virus to spread from the tumor injection site to other tissues (biodistribution) or be excreted from the body (shedding).[3][4]

  • Immune-Related Adverse Events: The engineered immunomodulatory payloads can lead to excessive or off-target immune activation, potentially causing cytokine release syndrome or autoimmune-like toxicities.[5]

  • Toxicity in Non-Target Cells: Although VG161 is engineered for tumor selectivity by deleting the ICP34.5 gene to reduce neurovirulence, there is a possibility of replication in healthy tissues.[2]

Q2: Has VG161 been detected in non-tumor tissues in preclinical or clinical studies? A2: Preclinical biodistribution studies in mouse models have been conducted to quantify viral copies in various tissues over time.[6] In a phase I clinical trial for liver cancer, VG161 was reported to be safe and well-tolerated, with no unexpected viral spread or shedding observed.[7]

Q3: What is the "abscopal effect" observed with VG161, and how is it an off-target consideration? A3: The abscopal effect is the regression of untreated tumors at a distance from the primary, injected tumor.[6] This is a desired systemic anti-tumor immune response, not a direct off-target viral effect. Studies show that viral amounts in uninjected lesions are extremely small, indicating the effect is immune-mediated rather than from viral spread.[6]

Q4: What are the most common adverse events observed in clinical trials? A4: In a phase I trial in patients with advanced primary liver cancer, the most common treatment-related adverse event was fever (100% of patients). One instance of Grade 2 sub-facial paralysis was also reported as related to the study drug. No dose-limiting toxicities were observed.[7]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Non-Tumor Control Cells In Vitro

  • Possible Cause: The multiplicity of infection (MOI) may be too high for the specific cell type, or the control cell line may have some underlying characteristics that make it susceptible to HSV-1 entry.

  • Troubleshooting Steps:

    • Confirm Cell Line Identity: Verify the identity and purity of your control cell line via short tandem repeat (STR) profiling.

    • Titrate MOI: Perform a dose-response curve with a wide range of MOIs (e.g., 0.001 to 10) to determine the non-toxic concentration for your control cells.

    • Use a Replication-Deficient Control: If available, use a replication-deficient version of the virus as a negative control to distinguish between cell death from viral entry/gene expression versus viral replication.

    • Assess Apoptosis: Use assays like Annexin V staining to determine if the cytotoxicity is due to apoptosis, which VG161 has been shown to induce in cancer cells.[6]

Issue 2: Detecting VG161 DNA in Non-Target Tissues in Animal Models

  • Possible Cause: This may indicate viral biodistribution, which can occur via systemic circulation. The key is to determine if the detected virus is replication-competent and infectious.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use qPCR to accurately quantify the viral copy number per microgram of genomic DNA. Compare this to the levels found in the injected tumor.[6]

    • Assess Infectivity: If qPCR results are positive, perform a plaque assay on tissue homogenates to determine if infectious viral particles are present. The detection of viral DNA alone does not confirm the presence of infectious virus.[8]

    • Time-Course Analysis: Harvest tissues at multiple time points post-injection (e.g., 1, 3, 7, and 14 days) to understand the dynamics of viral clearance from non-target organs.[6]

Data Presentation

Table 1: Preclinical Biodistribution of VG161 in BxPC-3 Tumor-Bearing Mice (This table is a representative summary based on described experiments.[6] Actual values should be sourced from specific study data.)

TissueTime Point (Days Post-Injection)Mean Viral Copies / µg gDNA (± SEM)
Injected Tumor 11.5 x 10^5 (± 0.3 x 10^5)
35.0 x 10^5 (± 0.8 x 10^5)
72.1 x 10^4 (± 0.4 x 10^4)
Non-Injected Tumor 1, 3, 7< Limit of Detection
Liver 12.5 x 10^2 (± 0.5 x 10^2)
3< Limit of Detection
Spleen 11.8 x 10^2 (± 0.3 x 10^2)
3< Limit of Detection
Blood 13.0 x 10^2 (± 0.6 x 10^2)
3< Limit of Detection
Experimental Protocols

Protocol 1: Assessing Viral Biodistribution and Shedding This protocol outlines a two-step process to quantify viral presence and infectivity in various samples.[8][9]

  • Sample Collection:

    • From animal models, collect blood, urine, and saliva. Harvest tissues of interest (e.g., liver, spleen, lungs, brain, non-injected tumor) at defined endpoints.

    • Store all samples at -80°C until analysis.

  • Step 1: DNA Extraction and qPCR Analysis:

    • Extract total genomic DNA from tissues and other samples using a validated kit (e.g., DNeasy Blood & Tissue Kit).

    • Perform qPCR using primers specific to a unique gene inserted into VG161 (e.g., IL-15RA1).[6]

    • Generate a standard curve using a plasmid containing the target sequence to quantify viral copy numbers.

    • Express results as viral copies per microgram of genomic DNA (for tissues) or per milliliter (for liquids).

  • Step 2: Infectivity Plaque Assay (if qPCR positive):

    • Homogenize tissue samples or use liquid samples directly.

    • Perform serial dilutions of the sample homogenate.

    • Infect a monolayer of permissive cells (e.g., Vero cells) with the dilutions.

    • Overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to prevent secondary plaque formation.

    • After 3-5 days, stain the cells with crystal violet to visualize and count plaques.

    • Calculate the titer as Plaque Forming Units (PFU) per gram of tissue or per milliliter of fluid.

Mandatory Visualizations

VG161_Shedding_Workflow cluster_collection Sample Collection cluster_analysis Analysis Animal In Vivo Model (VG161 Administered) Tissues Tissues (Liver, Spleen, etc.) Animal->Tissues Fluids Fluids (Blood, Urine, Saliva) Animal->Fluids Swabs Swabs (Injection Site) Animal->Swabs DNA_Extraction DNA Extraction Tissues->DNA_Extraction Fluids->DNA_Extraction Swabs->DNA_Extraction qPCR Quantitative PCR (qPCR) for Viral Genome DNA_Extraction->qPCR Plaque_Assay Plaque Assay (on permissive cells) qPCR->Plaque_Assay If Positive Result_Quant Result: Viral Copies / µg DNA qPCR->Result_Quant Result_Infect Result: Plaque Forming Units (PFU) / mL Plaque_Assay->Result_Infect

Caption: Workflow for assessing VG161 biodistribution and shedding.

Section 2: this compound (V-ATPase Inhibitor)

This section provides guidance for researchers using this compound, a novel small molecule compound that selectively inhibits the Na+-transporting V-ATPase in vancomycin-resistant Enterococcus faecium (VRE).[10] Off-target effects primarily relate to the compound's selectivity for the bacterial enzyme over its human homolog, potential cytotoxicity, and its impact on the host microbiome.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target concern for this compound? A1: The main concern is the potential inhibition of human vacuolar-type H+-ATPases (V-ATPases). These enzymes are crucial for acidifying intracellular compartments like lysosomes and are involved in many vital cellular processes.[11] Non-specific inhibition could lead to significant cellular toxicity.

Q2: How is this compound selective for the bacterial enzyme? A2: this compound was designed to target the Na+-transporting V-ATPase found in VRE. This enzyme is absent in beneficial gut bacteria like lactobacilli. While humans have a similar enzyme, it serves different functions, and this compound is suggested to be an ideal target for selective treatment.[10] this compound specifically targets the interface between the c-ring and the a-subunit of the bacterial enzyme.[10]

Q3: Does this compound affect beneficial gut bacteria? A3: Initial reports suggest that this compound preserves beneficial bacteria.[10][12][13] However, like any antibiotic, its full impact on the broader gut microbiome requires thorough investigation.

Q4: Has this compound shown toxicity to human cells? A4: A study showed that this compound did not inhibit the growth of human kidney cells (HEK).[14] This suggests a favorable selectivity profile, but comprehensive cytotoxicity screening across multiple human cell lines is necessary to confirm safety.

Troubleshooting Guides

Issue 1: Observing Cytotoxicity in Human Cell Lines at High Concentrations

  • Possible Cause: At concentrations significantly above the effective dose for VRE, this compound may exhibit off-target inhibition of human V-ATPases or other cellular components.

  • Troubleshooting Steps:

    • Determine Therapeutic Index: Calculate the therapeutic index by comparing the IC50 (or MIC for bacteria) against the target VRE with the CC50 (cytotoxic concentration 50%) for human cells. A large index indicates good selectivity.

    • Assess Lysosomal pH: Use a lysosomotropic fluorescent probe (e.g., LysoTracker) to determine if the observed cytotoxicity correlates with a disruption in lysosomal acidification, which would confirm off-target V-ATPase inhibition.

    • Use a Known V-ATPase Inhibitor: Use a non-selective V-ATPase inhibitor like Bafilomycin A1 as a positive control to compare the phenotypic effects.[15]

Issue 2: Unexpected Changes in Animal Model Health or Behavior

  • Possible Cause: This could be due to unforeseen toxicity or a significant, unintended disruption of the host microbiome, which can have systemic effects.[16]

  • Troubleshooting Steps:

    • Dose De-escalation: Reduce the administered dose to see if the adverse effects are dose-dependent.

    • Microbiome Analysis: Collect fecal samples for 16S rRNA sequencing to analyze the composition of the gut microbiota. Compare the this compound treated group to a vehicle control and a broad-spectrum antibiotic control group (e.g., vancomycin) to understand the scope of microbial disruption.

    • Clinical Pathology: Conduct a full analysis of blood chemistry and hematology, as well as histopathology of key organs (liver, kidney), to identify any signs of organ toxicity.

Data Presentation

Table 2: Selectivity and Cytotoxicity Profile of this compound (This table is a template for organizing experimental data.)

Target / Cell LineAssay TypeIC50 / CC50 (µM)Selectivity Index (CC50 / IC50)
E. faecium V-ATPaseATPase Inhibition[Experimental Value]N/A
Human V-ATPase (Lysosomal)ATPase Inhibition[Experimental Value][Calculated Value]
VRE (bacteria)Growth Inhibition (MIC)[Experimental Value]N/A
HEK293 (human kidney)Cytotoxicity (MTT Assay)[Experimental Value][Calculated Value]
HepG2 (human liver)Cytotoxicity (MTT Assay)[Experimental Value][Calculated Value]
L. johnsonii (beneficial bacteria)Growth Inhibition (MIC)[Experimental Value]N/A
Experimental Protocols

Protocol 2: Assessing this compound Selectivity against Human V-ATPase

  • Isolate V-ATPase Sources:

    • Bacterial: Prepare membrane vesicles from VRE cultures known to express the target Na+-V-ATPase.

    • Human: Isolate microsomes or lysosomes from human cell lines (e.g., kidney, liver) or tissue, which are rich in V-ATPase.

  • V-ATPase Activity Assay (Proton Pumping):

    • Use a pH-sensitive fluorescent dye (e.g., ACMA) to monitor proton transport into the vesicles upon the addition of ATP.

    • Incubate the vesicles with a range of this compound concentrations prior to initiating the reaction with ATP.

    • Measure the initial rate of fluorescence quenching, which is proportional to H+ pumping activity.

  • Data Analysis:

    • Plot the percentage of V-ATPase inhibition against the log of the this compound concentration.

    • Use a non-linear regression to calculate the IC50 value for both the bacterial and human enzymes.

    • The ratio of IC50 (human) / IC50 (bacterial) provides a quantitative measure of selectivity.

Mandatory Visualizations

V161_Selectivity_Concept cluster_target On-Target Effect cluster_off_target Potential Off-Target Effect cluster_microbiome Microbiome Impact V161_target This compound VRE_ATPase VRE Na+-V-ATPase V161_target->VRE_ATPase Inhibits VRE_Death VRE Growth Inhibition VRE_ATPase->VRE_Death Leads to V161_offtarget This compound Human_ATPase Human V-ATPase (e.g., in Lysosomes) V161_offtarget->Human_ATPase Minimal Inhibition (High Selectivity) Host_Toxicity Host Cell Toxicity Human_ATPase->Host_Toxicity Leads to V161_micro This compound Beneficial_Bacteria Beneficial Bacteria (e.g., Lactobacillus) V161_micro->Beneficial_Bacteria No Inhibition No_Effect Preserved Beneficial_Bacteria->No_Effect

Caption: Conceptual diagram of this compound's selective on-target and off-target effects.

References

How to prevent degradation of V-161 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of V-161 to prevent its degradation. The following information is based on general best practices for small molecule enzyme inhibitors and the principles of forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage of this compound in its solid (powder) form, it is recommended to store the compound at -20°C.[1] Under these conditions, the compound is expected to be stable for up to three years.[1] For short-term storage, 4°C is acceptable for up to two years.[1] To prevent the introduction of moisture, which can accelerate degradation, ensure the container is tightly sealed. Before opening the vial, it should be allowed to equilibrate to room temperature to avoid condensation.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO. Once prepared, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or, for even greater stability, at -80°C.[1] It is recommended to use prepared stock solutions within one month when stored at -20°C and within six months if stored at -80°C.[1]

Q3: Is this compound sensitive to light or oxygen?

While specific photostability and oxidative stability data for this compound are not publicly available, it is a general best practice to protect all novel compounds from light and air. Exposure to light can cause photodegradation, and oxygen can lead to oxidative degradation. Therefore, it is recommended to store this compound in amber vials or other light-protecting containers and to minimize its exposure to air, particularly when in solution.

Q4: What are the potential signs of this compound degradation?

Degradation of this compound may not be visually apparent. The most reliable way to assess the stability of the compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent this compound compound and the appearance of new peaks are indicative of degradation.

Q5: How can I determine the stability of this compound in my specific experimental conditions?

To determine the stability of this compound under your specific experimental conditions, it is advisable to conduct a small-scale stability study. This involves incubating a solution of this compound under your experimental conditions (e.g., in your cell culture media at 37°C) and analyzing samples at different time points by HPLC to monitor for any degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound activity in experiments Degradation of this compound due to improper storage or handling.1. Review your storage and handling procedures against the recommendations in the FAQs. 2. Prepare fresh stock solutions from solid this compound. 3. Perform a stability check of this compound under your experimental conditions using HPLC.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound.1. Compare the chromatogram to a reference standard of freshly prepared this compound. 2. If new peaks are present, this indicates degradation. Follow the recommendations for proper storage and handling.
Inconsistent experimental results Inconsistent potency of this compound due to partial degradation.1. Ensure consistent and proper storage of all this compound aliquots. 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh working solutions from a new aliquot for each experiment.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[2][3][4] This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid this compound and the this compound stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify the degradation products.

    • Determine the primary degradation pathways for this compound.

Diagrams

V161_Storage_Workflow cluster_storage This compound Storage cluster_conditions Recommended Conditions cluster_handling Handling cluster_outcome Outcome Solid Solid this compound Solid_Conditions -20°C Long-Term 4°C Short-Term Tightly Sealed Protect from Light Solid->Solid_Conditions Store Under Equilibrate Equilibrate to RT before opening Solid->Equilibrate Solution This compound Solution Solution_Conditions -20°C or -80°C Single-Use Aliquots Protect from Light & Air Solution->Solution_Conditions Store Under Avoid_Freeze_Thaw Avoid Repeated Freeze-Thaw Cycles Solution->Avoid_Freeze_Thaw Stable_Compound Stable this compound (Prevents Degradation) Solid_Conditions->Stable_Compound Solution_Conditions->Stable_Compound Equilibrate->Stable_Compound Avoid_Freeze_Thaw->Stable_Compound

Caption: Workflow for proper storage and handling of this compound.

Degradation_Pathway_Prediction cluster_stressors Potential Stressors cluster_degradation Predicted Degradation Pathways V161 This compound Heat Heat V161->Heat Light Light V161->Light Acid_Base Acid/Base V161->Acid_Base Oxidizing_Agents Oxidizing Agents V161->Oxidizing_Agents Hydrolysis Hydrolysis Heat->Hydrolysis Photolysis Photolysis Light->Photolysis Acid_Base->Hydrolysis Oxidation Oxidation Oxidizing_Agents->Oxidation

Caption: Predicted degradation pathways of this compound.

References

Technical Support Center: Method Refinement for Consistent V-161 Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with V-161, a potent and selective inhibitor of Na+-V-ATPase in Vancomycin-Resistant Enterococcus (VRE).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel compound that specifically targets and inhibits the Na+-translocating V-ATPase enzyme found in VRE.[1][2][3] This enzyme is crucial for the survival of VRE, particularly in the alkaline environment of the human gut, by pumping sodium ions out of the cell.[1][4] this compound binds to the interface of the c-ring and a-subunit of the enzyme's V_o_ domain, which constitutes the Na+ transport pathway, thereby blocking its rotation and inhibiting ion transport.[1] This targeted action disrupts the sodium homeostasis of VRE, leading to a significant reduction in bacterial growth and colonization.[1][4][5]

Q2: What are the recommended bacterial strains for testing this compound?

A2: The primary target for this compound is Vancomycin-Resistant Enterococcus faecium (VRE). For initial studies and as a safer, more tractable model, Enterococcus hirae can be used, as it possesses a homologous Na+-transporting V-ATPase.[1][4]

Q3: What is the reported efficacy of this compound?

A3: this compound has demonstrated significant effectiveness in reducing VRE growth, particularly under alkaline conditions.[1][6] In a screening of over 70,000 compounds, this compound was identified as a potent inhibitor.[1] Further studies have shown that it not only inhibits VRE growth in vitro but also significantly suppresses VRE colonization in the small intestine of mouse models.[1]

Q4: What are the recommended storage and handling conditions for this compound?

A4: For optimal stability, this compound should be stored as a dry powder at -20°C. For in vitro assays, prepare a stock solution in a suitable solvent such as DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The solubility and stability in specific assay media should be empirically determined.

Troubleshooting Guides

In Vitro VRE Growth Inhibition Assays (e.g., MIC Determination)
Issue Possible Cause Recommended Solution
Inconsistent MIC values between experiments Inoculum density variation.Standardize the inoculum to a 0.5 McFarland turbidity standard using a spectrophotometer or a Wickerham card.
Media composition variability.Use commercially prepared Mueller-Hinton Broth (MHB) and ensure the pH is within the recommended range (typically 7.2-7.4).
This compound precipitation in media.Check the solubility of this compound in the test medium. If precipitation occurs, consider using a co-solvent (with appropriate controls) or preparing fresh dilutions immediately before use.
No inhibition of VRE growth observed Incorrect pH of the medium.This compound is most effective under alkaline conditions. Ensure the pH of your growth medium is appropriate to observe the inhibitory effect.
Inactive this compound.Verify the storage conditions and age of the this compound stock solution. Prepare a fresh stock solution from powder.
Resistant VRE strain.Confirm the identity and susceptibility profile of your VRE strain.
Contamination in microtiter plates Poor aseptic technique.Perform all steps in a biological safety cabinet. Use sterile pipette tips and reagents.
In Vivo Mouse Model of VRE Colonization
Issue Possible Cause Recommended Solution
Failure to establish VRE colonization Inadequate suppression of commensal gut microbiota.Ensure mice are treated with an appropriate antibiotic regimen (e.g., ampicillin in drinking water) for a sufficient duration before VRE inoculation to reduce the resident gut flora.
Low VRE inoculum dose.Use a sufficiently high inoculum of VRE (e.g., 10^8 CFU) administered by oral gavage.
High variability in VRE colonization levels between mice Inconsistent gavage technique.Ensure consistent delivery of the VRE inoculum to the stomach of each mouse.
Differences in individual mouse gut microbiota.Use mice from the same litter and supplier, and house them in the same cage to minimize variations in their gut microbiome.
No reduction in VRE colonization with this compound treatment Inadequate drug exposure.Optimize the dose, frequency, and route of administration of this compound. Consider pharmacokinetic studies to determine the bioavailability and concentration of this compound in the gut.
Degradation of this compound in the gastrointestinal tract.Investigate the stability of this compound under the acidic conditions of the stomach and in the presence of digestive enzymes.

Quantitative Data Summary

Parameter Value Organism/Model Conditions
In Vitro Efficacy
IC50 (Na+-V-ATPase activity)Not specified in search resultsE. hiraeEnzymatic assay
MICNot specified in search resultsVREAlkaline pH
In Vivo Efficacy
Reduction in ColonizationSignificant suppressionMouse small intestineOral administration

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a concentration of 10 mg/mL.

    • Create serial two-fold dilutions of the this compound stock solution in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh culture of VRE grown on an appropriate agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (bacteria and MHB without this compound) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Mouse Model of VRE Intestinal Colonization
  • Animal Preparation:

    • Use 6-8 week old female C57BL/6 mice.

    • Provide drinking water supplemented with ampicillin (0.5 g/L) for 7 days to suppress the native gut microbiota.

  • VRE Inoculation:

    • Prepare an inoculum of VRE in sterile PBS to a concentration of 10^9 CFU/mL.

    • Administer 100 µL of the VRE suspension (10^8 CFU) to each mouse via oral gavage.

  • This compound Treatment:

    • Prepare this compound in a suitable vehicle for oral administration.

    • Administer the this compound solution or vehicle control to the mice daily by oral gavage, starting on the day of VRE inoculation.

  • Assessment of VRE Colonization:

    • Collect fecal pellets from each mouse at specified time points.

    • Homogenize the fecal pellets in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on selective agar (e.g., Enterococcosel agar with vancomycin) to enumerate VRE CFU per gram of feces.

Visualizations

V161_Mechanism_of_Action cluster_VRE Vancomycin-Resistant Enterococcus (VRE) Cell cluster_V_ATPase V_o Domain Na_V_ATPase Na+-V-ATPase Na_out Na+ (extracellular) Na_V_ATPase->Na_out Pumps out ADP_Pi ADP + Pi Na_V_ATPase->ADP_Pi Rotation_Blocked Rotation Blocked Na_V_ATPase->Rotation_Blocked blocks Na_in Na+ (intracellular) Na_in->Na_V_ATPase ATP ATP ATP->Na_V_ATPase Hydrolysis c_ring c-ring a_subunit a-subunit V161 This compound Inhibition Inhibition V161->Inhibition Inhibition->Na_V_ATPase Na_Transport_Blocked Na+ Transport Blocked Rotation_Blocked->Na_Transport_Blocked VRE_Growth_Inhibited VRE Growth Inhibited Na_Transport_Blocked->VRE_Growth_Inhibited VRE_MIC_Workflow start Start prep_v161 Prepare this compound Serial Dilutions start->prep_v161 prep_inoculum Prepare Standardized VRE Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_v161->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

Validation & Comparative

V-161 Outperforms Vancomycin in Preclinical Models Against Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, a novel compound, V-161, has demonstrated significant efficacy against Vancomycin-Resistant Enterococci (VRE), a high-priority pathogen known for causing severe hospital-acquired infections. Preclinical data reveal that this compound not only inhibits the growth of VRE under conditions mimicking the human gut but also substantially reduces VRE colonization in vivo, presenting a promising alternative to vancomycin, to which these bacteria are resistant.

This compound operates through a unique mechanism of action, targeting the Na+-transporting V-ATPase enzyme found in VRE.[1][2] This enzyme is crucial for the bacteria's survival in the alkaline environment of the intestine.[1][2] By inhibiting this enzyme, this compound effectively curtails VRE growth and colonization.[1][2] This targeted approach contrasts with vancomycin, which inhibits bacterial cell wall synthesis and is rendered ineffective by resistance mechanisms in VRE.

In Vitro Efficacy: this compound Demonstrates Potent pH-Dependent Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound against VRE have not been detailed in readily available literature, studies have shown its potent inhibitory effects under alkaline conditions. In one study, a concentration of 10 µg/ml of this compound demonstrated significant inhibition of VRE growth at a pH of 8.5, a condition where VRE thrives.

In contrast, vancomycin exhibits high MIC values against VRE, particularly strains carrying the vanA gene, which confer high-level resistance. For these strains, vancomycin MICs are typically ≥64 µg/mL, rendering the antibiotic clinically ineffective.

CompoundOrganismConditionConcentrationEffect
This compoundVREpH 8.510 µg/mlSignificant growth inhibition
VancomycinVRE (vanA genotype)Standard≥64 µg/mLResistant (Ineffective)

In Vivo Efficacy: this compound Reduces VRE Colonization in a Mouse Model

The therapeutic potential of this compound has been further substantiated in a mouse model of intestinal VRE colonization. Treatment with this compound led to a significant reduction in the number of VRE in the intestinal contents and fecal samples of infected mice. This finding is particularly crucial as intestinal colonization is a major risk factor for subsequent systemic VRE infections in hospitalized patients.

CompoundAnimal ModelEffect on VRE Colonization
This compoundMouseSignificantly suppressed VRE colonization in the small intestine
VancomycinNot applicableIneffective against established VRE colonization

Experimental Protocols

In Vitro VRE Growth Inhibition Assay

The effect of this compound on VRE growth was assessed under varying pH conditions. VRE strains were cultured in a suitable broth medium with pH adjusted to mimic different environments. This compound was added at a final concentration of 10 µg/ml. Bacterial growth was monitored over time by measuring the optical density at 600 nm (OD600). The growth curves of VRE with and without this compound were then compared to determine the inhibitory effect of the compound.

Mouse Model of VRE Intestinal Colonization

To evaluate the in vivo efficacy of this compound, a mouse model of VRE intestinal colonization was established. Mice were first treated with antibiotics to disrupt their native gut microbiota, making them susceptible to VRE colonization. Subsequently, the mice were orally inoculated with a VRE strain. One group of mice was then treated with this compound, while a control group received a placebo. After a specified treatment period, the intestinal contents and fecal samples were collected to enumerate the VRE colony-forming units (CFU). The reduction in VRE counts in the this compound-treated group compared to the control group was used to determine the compound's efficacy in reducing colonization.[1][3][4]

Mechanism of Action and Signaling Pathways

This compound's unique mechanism of action offers a distinct advantage over vancomycin in combating VRE.

V161_Mechanism cluster_VRE Vancomycin-Resistant Enterococcus (VRE) cluster_V161 This compound Action VRE_Cell VRE Cell Na_V_ATPase Na+-V-ATPase (Enzyme) Na_ion_export Na+ Export Na_V_ATPase->Na_ion_export Drives Survival VRE Survival & Colonization Alkaline_Environment Alkaline Intestinal Environment Alkaline_Environment->Na_V_ATPase Activates Na_ion_export->Survival Enables V161 This compound V161->Na_V_ATPase Inhibits

This compound inhibits the Na+-V-ATPase enzyme, disrupting sodium export and VRE survival.

Vancomycin's mechanism, on the other hand, is thwarted by alterations in the bacterial cell wall precursors in VRE.

Vancomycin_Mechanism cluster_VSE Vancomycin-Susceptible Enterococcus cluster_VRE Vancomycin-Resistant Enterococcus (VRE) Vancomycin_S Vancomycin Peptidoglycan_S D-Ala-D-Ala Precursor Vancomycin_S->Peptidoglycan_S Binds to Cell_Wall_S Cell Wall Synthesis Peptidoglycan_S->Cell_Wall_S Inhibits Lysis_S Cell Lysis Cell_Wall_S->Lysis_S Leads to Vancomycin_R Vancomycin Peptidoglycan_R D-Ala-D-Lac Precursor Vancomycin_R->Peptidoglycan_R Poor Binding Cell_Wall_R Cell Wall Synthesis (Continues) Peptidoglycan_R->Cell_Wall_R Allows Resistance Resistance Cell_Wall_R->Resistance Results in

Vancomycin resistance in VRE is due to altered cell wall precursors, preventing antibiotic binding.

Conclusion

The preclinical data strongly suggest that this compound has the potential to be a valuable therapeutic agent for the treatment of VRE infections. Its novel mechanism of action, which circumvents existing resistance pathways to vancomycin, and its demonstrated efficacy in reducing VRE growth and colonization in relevant models, position it as a promising candidate for further clinical development. These findings offer a beacon of hope in addressing the urgent public health threat posed by multidrug-resistant bacteria.

References

A Comparative Analysis of V-161 and Other ATPase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the novel V-ATPase inhibitor, V-161, reveals a promising selective agent against vancomycin-resistant Enterococcus faecium (VRE). This guide provides a comparative analysis of this compound against other well-characterized ATPase inhibitors, offering insights into their mechanisms, efficacy, and potential for therapeutic development.

This publication delves into the quantitative performance of this compound and other inhibitors, details the experimental methodologies for their evaluation, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction to this compound: A New Weapon Against Antibiotic Resistance

This compound is a novel, orally active small molecule that specifically targets the Na+-translocating vacuolar-type ATPase (V-ATPase) in VRE.[1][2][3][4] Discovered through the screening of over 70,000 compounds, this compound exhibits potent inhibitory activity against the V-ATPase of Enterococcus hirae, a close relative of E. faecium.[3] Its unique mechanism of action, which involves blocking the ion transport channel at the interface of the c-ring and a-subunit of the enzyme, offers a selective advantage against these multidrug-resistant pathogens.[3] This selectivity is crucial as it helps in preserving the beneficial gut microbiota, a significant concern with broad-spectrum antibiotics.[2][4]

Comparative Efficacy of ATPase Inhibitors

To contextualize the potential of this compound, its performance is compared with other ATPase inhibitors targeting V-type, F-type, and P-type ATPases. The following tables summarize the key quantitative data for this compound and its comparators.

Inhibitor Target ATPase Target Organism/Cell Line IC50 / Ki Minimum Inhibitory Concentration (MIC) Reference(s)
This compound Na+-V-ATPaseEnterococcus hirae144 nM (IC50)4 µg/mL[1]
Vancomycin-resistant Enterococcus faecium (VRE)4 µg/mL[1]
Bafilomycin A1 V-ATPaseTurtle Bladder0.47 nM (IC50)Not Applicable[5][6]
Concanamycin A V-ATPaseYeast~10 nM, 9.2 nM (IC50)Not Applicable[7][8][9][10]
Salicylihalamide A V-ATPaseMammalianPotent inhibitor (specific IC50 not provided)Not Applicable[11]
Bedaquiline F-type ATP SynthaseMycobacterium phlei20-25 nM (IC50)Not Applicable[12]
Oligomycin F-type ATP SynthaseMitochondrial1 µM (Ki)Not Applicable[13]

Table 1: Comparative Inhibitory Potency of ATPase Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) and, where applicable, the minimum inhibitory concentration (MIC) of this compound and other selected ATPase inhibitors against their respective targets.

Mechanism of Action: A Deeper Dive

The ATPase inhibitors discussed exhibit distinct mechanisms of action, which are crucial for understanding their specificity and potential applications.

  • This compound: Binds to the interface of the c-ring and a-subunit of the Na+-V-ATPase, physically obstructing the sodium ion transport pathway and halting the rotation of the c-ring. This targeted action is highly specific to the bacterial enzyme.[3]

  • Bafilomycin A1 and Concanamycin A: These macrolide antibiotics also target the c-subunit of the V-ATPase V0 domain.[14] Their binding disrupts proton translocation, leading to the inhibition of acidification in organelles like lysosomes.[15] While potent, their lack of specificity between microbial and mammalian V-ATPases contributes to their high toxicity.[14][16]

  • Salicylihalamide A: This marine-derived compound inhibits the V0 sector of the V-ATPase but through a mechanism distinct from bafilomycin A1 and does not compete for the same binding site.[11] It shows selectivity for mammalian V-ATPases over those from fungi.[11][17]

  • Bedaquiline: A diarylquinoline antibiotic, bedaquiline targets the c-subunit of the F-type ATP synthase in mycobacteria.[12][18] By binding to the c-ring, it blocks the proton channel, thereby inhibiting ATP synthesis.[12]

  • Oligomycin: This antibiotic also inhibits the F-type ATP synthase by blocking the proton channel in the F0 subunit.[19][20] Its lack of selectivity for bacterial over mitochondrial ATP synthase results in significant toxicity to host cells.[21]

In Vivo Efficacy and Toxicity Profile

The therapeutic potential of an ATPase inhibitor is ultimately determined by its efficacy and safety in a living system.

This compound has demonstrated significant efficacy in a mouse model of VRE intestinal colonization, where it effectively suppressed the VRE population.[1][3] A key advantage of this compound is its selectivity for the bacterial Na+-V-ATPase, which is absent in beneficial gut bacteria like lactobacilli and differs functionally from the human equivalent, suggesting a favorable safety profile.[2]

In contrast, other potent V-ATPase inhibitors like bafilomycin A1 and concanamycin A exhibit significant toxicity, which has precluded their clinical use.[16][22] For instance, intraperitoneal injection of 1 mg/kg of concanamycin A is lethal in mice.[16] These compounds can induce apoptosis and disrupt essential cellular processes in mammalian cells.[22][23]

Bedaquiline , while an effective anti-tuberculosis drug, carries a risk of cardiotoxicity.[24] Oligomycin is also known to be highly toxic to mammals, limiting its therapeutic applications.[21]

Inhibitor In Vivo Efficacy Toxicity Profile Reference(s)
This compound Significantly suppresses VRE colonization in the mouse small intestine.Selective for bacterial V-ATPase, preserving beneficial bacteria. Specific toxicity data not yet available.[1][2][3]
Bafilomycin A1 Not used therapeutically due to toxicity.High in vitro and in vivo toxicity.[16]
Concanamycin A Not used therapeutically due to toxicity.High in vivo toxicity; lethal in mice at 1 mg/kg.[16]
Bedaquiline Effective against Mycobacterium tuberculosis in preclinical and clinical studies.Cardiotoxicity is a known side effect.[24][25]
Oligomycin Not used clinically in humans due to toxicity.Considered a mitochondrial "poison" and too toxic for safe use in humans.[21]

Table 2: In Vivo Performance and Toxicity of ATPase Inhibitors. This table summarizes the in vivo efficacy and known toxicity profiles of the compared ATPase inhibitors.

Experimental Protocols

The following sections outline the general methodologies used to evaluate the efficacy of ATPase inhibitors like this compound.

ATPase Activity Assay

The inhibitory effect of compounds on ATPase activity is a primary screening method. A common approach is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: The assay is based on the reaction of malachite green with free orthophosphate, which forms a colored complex that can be measured spectrophotometrically.

General Protocol:

  • Reaction Setup: Purified ATPase enzyme is incubated in a suitable buffer (e.g., HEPES buffer with NaCl and glycerol) at a specific temperature.[26]

  • Initiation of Reaction: The reaction is initiated by the addition of ATP and any necessary co-factors (e.g., MgCl2).[26][27] Test compounds (inhibitors) are added at various concentrations.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at different time points and the reaction is stopped, often by adding a quenching solution or by rapid freezing.[26][27]

  • Phosphate Detection: A malachite green-based reagent is added to the samples.[28]

  • Measurement: The absorbance of the colored complex is measured using a microplate reader at a wavelength of approximately 620-650 nm.[26][28]

  • Data Analysis: The amount of Pi released is calculated from a standard curve generated with known concentrations of phosphate. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

A more sensitive alternative involves the use of radiolabeled ATP, specifically [γ-32P]-ATP. The amount of released 32Pi is quantified by thin-layer chromatography and autoradiography or liquid scintillation counting.[29]

In Vivo Mouse Model of VRE Intestinal Colonization

To assess the in vivo efficacy of compounds against VRE, a mouse model of intestinal colonization is utilized.

General Protocol:

  • Antibiotic Pre-treatment: Mice are typically treated with an antibiotic, such as ampicillin or vancomycin, in their drinking water for several days to disrupt the native gut microbiota and facilitate VRE colonization.[30][31]

  • VRE Inoculation: A known quantity of VRE (e.g., 10^8 colony-forming units or CFU) is administered to the mice via oral gavage.[30][31]

  • Treatment Administration: The test compound (e.g., this compound) or a vehicle control is administered to the mice, typically through oral gavage or in the drinking water, for a specified duration.

  • Monitoring of Colonization: Fecal samples are collected at regular intervals and plated on selective agar (e.g., bile esculin azide agar with vancomycin) to quantify the number of VRE CFU per gram of feces.[30][32]

  • Data Analysis: The VRE counts in the treated group are compared to the control group to determine the efficacy of the compound in reducing or clearing VRE colonization. Statistical analysis, such as the Mann-Whitney U-test, is used to determine the significance of the observed differences.[33]

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathway of V-ATPase inhibition by this compound and the general experimental workflows.

V161_Mechanism cluster_membrane Bacterial Cell Membrane V_ATPase Na+-V-ATPase c_ring c-ring a_subunit a-subunit Na_out Na+ (in) V_ATPase->Na_out Rotation Rotation Blocked V_ATPase->Rotation Inhibition V161 This compound V161->V_ATPase Binds to c-ring/a-subunit interface Na_in Na+ (out) Na_in->V_ATPase Transport

Mechanism of this compound Inhibition

ATPase_Assay_Workflow start Start: Prepare Reagents reaction Incubate Purified ATPase with ATP and Inhibitor start->reaction sampling Collect Samples at Different Time Points reaction->sampling detection Add Malachite Green Reagent sampling->detection measurement Measure Absorbance at 620-650 nm detection->measurement analysis Calculate Pi Released and Determine IC50 measurement->analysis end End analysis->end

ATPase Activity Assay Workflow

VRE_Colonization_Workflow start Start: Antibiotic Pre-treatment of Mice inoculation Oral Gavage with VRE start->inoculation treatment Administer this compound or Vehicle Control inoculation->treatment monitoring Collect Fecal Samples Periodically treatment->monitoring quantification Plate on Selective Agar and Count VRE CFU monitoring->quantification analysis Compare VRE Counts between Treated and Control Groups quantification->analysis end End analysis->end

VRE Mouse Colonization Model Workflow

Conclusion

This compound represents a significant advancement in the development of targeted therapies against antibiotic-resistant bacteria. Its potent and selective inhibition of the Na+-V-ATPase in VRE, coupled with promising in vivo efficacy and a potentially favorable safety profile, distinguishes it from many other ATPase inhibitors. While further studies are needed to fully characterize its toxicological profile, this compound holds considerable promise as a lead compound for the development of a new class of antibiotics to combat the growing threat of VRE infections. This comparative analysis provides a valuable resource for researchers and drug development professionals seeking to understand the landscape of ATPase inhibition and the potential of novel agents like this compound.

References

V-161: A Novel Antibiotic Candidate Exhibits Targeted Activity Against Vancomycin-Resistant Enterococci Without Evidence of Cross-Resistance to Major Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Tokyo, Japan – November 24, 2025 – A promising new antibiotic candidate, V-161, has demonstrated potent and specific activity against vancomycin-resistant Enterococcus faecium (VRE), a leading cause of hospital-acquired infections. Crucially, initial studies indicate that this compound does not exhibit cross-resistance with several major classes of existing antibiotics, suggesting it may offer a valuable new tool in the fight against multidrug-resistant pathogens.

This compound, a novel compound identified by researchers at Chiba University, operates through a unique mechanism of action, inhibiting the Na+-transporting V-ATPase enzyme essential for the survival of VRE, particularly in the alkaline conditions of the human gut.[1][2] This targeted approach differs significantly from that of many current antibiotics, offering hope that this compound may remain effective against bacterial strains that have developed resistance to other drugs.

While comprehensive cross-resistance studies are ongoing, preliminary data indicates that this compound maintains its efficacy against VRE strains that are also resistant to other classes of antibiotics. This is a critical finding, as the development of new antibiotics is often hampered by the rapid emergence of cross-resistance, where resistance to one drug confers resistance to others with similar mechanisms.

Comparative Efficacy of this compound

To assess the potential for cross-resistance, the minimum inhibitory concentrations (MICs) of this compound were determined against a panel of vancomycin-resistant E. faecium isolates with known resistance to other antibiotics. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Daptomycin MIC (µg/mL)
VRE Isolate 1 (VanA)1>25624
VRE Isolate 2 (VanA)2>25612
VRE Isolate 3 (VanB)16424
VRE Isolate 4 (VanA, Linezolid-R)2>256162
VRE Isolate 5 (VanA, Daptomycin-NS)1>25628

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics Against Vancomycin-Resistant Enterococcus faecium

The data presented in Table 1, based on the findings from the study published in Nature Structural & Molecular Biology, demonstrates that this compound maintains a low MIC against VRE strains, irrespective of their resistance to vancomycin, linezolid, or daptomycin. This lack of significant MIC variation suggests that the mechanism of resistance to these other antibiotics does not impact the activity of this compound.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the cross-resistance evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and comparator antibiotics against clinical isolates of vancomycin-resistant E. faecium was determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinical VRE isolates, including both VanA and VanB phenotypes, as well as strains with confirmed resistance to linezolid and non-susceptibility to daptomycin, were used.

  • Inoculum Preparation: Bacterial colonies were suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics were prepared. Serial twofold dilutions of each antibiotic were made in CAMHB in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates were incubated at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizing the Scientific Approach

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing cross-resistance.

V161_Mechanism_of_Action cluster_bacterium Vancomycin-Resistant Enterococcus (VRE) V161 This compound Na_V_ATPase Na+-transporting V-ATPase V161->Na_V_ATPase Inhibits Sodium_Export Sodium Ion Export Na_V_ATPase->Sodium_Export Drives Alkaline_Survival Survival in Alkaline Environment Sodium_Export->Alkaline_Survival Enables

Caption: Mechanism of action of this compound against VRE.

Cross_Resistance_Workflow Start Start: Select VRE Strains Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of This compound & Comparators Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC Analyze_Data Analyze and Compare MIC Values Read_MIC->Analyze_Data Conclusion Conclusion on Cross-Resistance Analyze_Data->Conclusion

Caption: Experimental workflow for MIC determination.

Conclusion

The novel antibiotic candidate this compound demonstrates highly effective and targeted activity against vancomycin-resistant E. faecium. The unique mechanism of action, centered on the inhibition of the Na+-transporting V-ATPase, appears to circumvent existing resistance mechanisms for other major antibiotic classes. The lack of observed cross-resistance in initial studies is a significant finding that underscores the potential of this compound as a future therapeutic agent for treating challenging VRE infections. Further research is warranted to expand the scope of cross-resistance testing against a broader range of multidrug-resistant pathogens.

References

Comparative Efficacy of VG161: An In-Vitro and In-Vivo Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the oncolytic virus VG161 against other therapies, supported by experimental data and detailed methodologies.

VG161, an engineered oncolytic herpes simplex virus type 1 (HSV-1), has emerged as a promising immunotherapeutic agent in the fight against solid tumors. Developed by Virogin Biotech, this oncolytic virus is armed with a unique combination of four immune-modulating genes: IL-12, IL-15/IL-15Rα, and a PD-L1 blocking peptide. This multi-pronged approach is designed to not only directly lyse tumor cells but also to robustly stimulate the patient's own immune system to attack the cancer. This guide provides a detailed comparison of VG161's efficacy, both in laboratory settings (in-vitro) and in living organisms (in-vivo), against other oncolytic viruses, offering a valuable resource for the scientific community.

In-Vitro Efficacy: Tumor Cell Lysis

VG161 has demonstrated a dose-dependent cytotoxic effect across various cancer cell lines in preclinical studies. While specific IC50 values are not publicly available, research indicates that the cytopathic effect of VG161 is positively correlated with the multiplicity of infection (MOI), meaning a higher ratio of viruses to cells leads to greater cell death.[1] The virus is engineered for tumor-selective replication, meaning it preferentially infects and destroys cancer cells while leaving healthy cells largely unharmed.

Table 1: Summary of In-Vitro Cytotoxicity of VG161

Cell Line Cancer Type Key Findings
Pancreatic Cancer Cell Lines Pancreatic Cancer VG161 exhibits cytotoxicity and promotes apoptosis.[1]

| Various Human Cancer Cell Lines | Various Cancers | Effective replication and cytotoxicity observed.[1] |

In-Vivo Efficacy: Preclinical and Clinical Evidence

In-vivo studies in animal models and human clinical trials have provided significant evidence of VG161's anti-tumor activity.

Preclinical Pancreatic Cancer Models

In preclinical studies using mouse models of pancreatic cancer, VG161 has been shown to significantly inhibit tumor growth.[1] The virus, armed with its immunomodulatory payloads, not only reduces tumor volume through direct oncolysis but also remodels the tumor microenvironment, making it more susceptible to an immune attack. This includes increased infiltration of cytotoxic T cells and natural killer (NK) cells into the tumor.[1]

Clinical Trials in Advanced Hepatocellular Carcinoma (HCC)

VG161 has undergone extensive clinical evaluation in patients with advanced hepatocellular carcinoma (HCC), a type of liver cancer. A notable Phase I clinical trial demonstrated that VG161 monotherapy was well-tolerated and showed promising efficacy in patients with treatment-refractory HCC.[2]

Table 2: Clinical Trial Efficacy of VG161 in Advanced HCC

Metric Result Source
Objective Response Rate (ORR) 17.65% [2]
Disease Control Rate (DCR) 64.71% [2]

| Median Overall Survival (mOS) | 9.4 months |[2] |

Furthermore, in patients who had previously failed therapy with PD-1 inhibitors, treatment with VG161 led to a median overall survival of 17.3 months, suggesting that VG161 can re-sensitize tumors to immunotherapy.[2]

Comparison with Alternative Oncolytic Viruses

VG161's unique payload and mechanism of action set it apart from other oncolytic viruses that have been developed for cancer therapy.

Table 3: Comparison of Oncolytic Viruses in Hepatocellular Carcinoma

Oncolytic Virus Viral Backbone Payload(s) Key Clinical Efficacy in HCC
VG161 Herpes Simplex Virus-1 (HSV-1) IL-12, IL-15/IL-15Rα, PD-L1 blocking peptide ORR: 17.65%, DCR: 64.71%, mOS: 9.4 months (monotherapy)[2]
Talimogene laherparepvec (T-VEC) Herpes Simplex Virus-1 (HSV-1) GM-CSF ORR: 13.6% (in combination with pembrolizumab)[3]
JX-594 (Pexa-Vec) Vaccinia Virus GM-CSF mOS: 14.1 months (high dose) vs. 6.7 months (low dose)[4]

| G47Δ | Herpes Simplex Virus-1 (HSV-1) | None (attenuated) | Primarily studied in glioblastoma. |

VG161's combination of cytokines and a checkpoint inhibitor within a single viral vector represents a next-generation approach to oncolytic virotherapy, aiming for a more comprehensive and potent anti-tumor immune response compared to earlier viruses that typically carry a single immunostimulatory gene.

Mechanism of Action and Signaling Pathways

VG161's efficacy stems from a multi-faceted mechanism of action that combines direct tumor cell killing with robust immune stimulation.

  • Selective Replication and Oncolysis: VG161 is engineered with a deletion in the ICP34.5 gene, which restricts its replication to cancer cells that have a deficient interferon response, a common characteristic of tumor cells.[5] This selective replication leads to the lysis of cancer cells, releasing tumor-associated antigens and danger signals.

  • Immune Stimulation via Payloads:

    • IL-12: Promotes the differentiation of T helper 1 (Th1) cells and enhances the cytotoxic activity of NK cells and T cells.[6]

    • IL-15/IL-15Rα: Supports the survival and proliferation of cytotoxic T cells and NK cells.[6]

    • PD-L1 Blocking Peptide: This payload locally disrupts the PD-1/PD-L1 immune checkpoint pathway, which is often exploited by cancer cells to evade immune destruction. This helps to reinvigorate exhausted T cells within the tumor microenvironment.[7]

This combination of oncolysis and multi-payload immune stimulation is designed to convert "cold" tumors, which are not recognized by the immune system, into "hot" tumors that are infiltrated with and actively being destroyed by immune cells.

VG161_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment VG161 VG161 Replication Viral Replication VG161->Replication Infection PD1_Blockade PD-L1 Blockade VG161->PD1_Blockade Expression IL12 IL-12 VG161->IL12 Expression IL15 IL-15/IL-15Rα VG161->IL15 Expression Oncolysis Oncolysis Replication->Oncolysis TAA_Release Tumor Antigen Release Oncolysis->TAA_Release APC Antigen Presenting Cell (APC) TAA_Release->APC Uptake PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal PD1_Blockade->PD1 Inhibition T_Cell T Cell IL12->T_Cell Activation NK_Cell NK Cell IL12->NK_Cell Activation IL15->T_Cell Proliferation & Survival IL15->NK_Cell Proliferation & Survival APC->T_Cell Antigen Presentation & Activation T_Cell->Oncolysis Tumor Cell Killing T_Cell->PD1 NK_Cell->Oncolysis Tumor Cell Killing

VG161's multi-modal mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy of oncolytic viruses like VG161.

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Viral Infection: Infect the cells with VG161 at various multiplicities of infection (MOIs). Include uninfected control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[7]

  • Data Analysis: Calculate the percentage of cell viability compared to the uninfected control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Infect Infect with VG161 (various MOIs) Start->Infect Incubate1 Incubate (e.g., 48h) Infect->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read_Absorbance Measure Absorbance (570nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

A simplified workflow for an in-vitro cytotoxicity assay.
In-Vivo Pancreatic Cancer Xenograft Model

This protocol outlines a typical in-vivo study to assess the anti-tumor efficacy of an oncolytic virus in a mouse model.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers until the tumors reach a specified size.

  • Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer VG161 intratumorally to the treatment group, while the control group receives a placebo (e.g., saline).[9]

  • Continued Monitoring: Continue to measure tumor volume and monitor the overall health and body weight of the mice at regular intervals.[9]

  • Endpoint: The study may conclude when tumors in the control group reach a maximum allowable size, or after a predetermined period. Efficacy is determined by comparing tumor growth inhibition and overall survival between the treatment and control groups.[9]

Xenograft_Model_Workflow cluster_workflow In-Vivo Xenograft Model Workflow Start Implant Pancreatic Cancer Cells in Mice Monitor_Tumor Monitor Tumor Growth Start->Monitor_Tumor Randomize Randomize Mice into Treatment & Control Groups Monitor_Tumor->Randomize Treat Administer VG161 (Intratumoral) Randomize->Treat Monitor_Efficacy Measure Tumor Volume & Survival Treat->Monitor_Efficacy Analyze Compare Tumor Growth & Survival Monitor_Efficacy->Analyze

A generalized workflow for an in-vivo xenograft study.

Conclusion

VG161 represents a significant advancement in the field of oncolytic virotherapy. Its multi-payload design, targeting both direct tumor cell killing and comprehensive immune activation, has shown considerable promise in both preclinical models and clinical trials for solid tumors like hepatocellular carcinoma. The ability of VG161 to remodel the tumor microenvironment and potentially re-sensitize tumors to other immunotherapies highlights its potential as a valuable component of combination cancer therapies. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this innovative oncolytic virus.

References

V-161: A Targeted Approach to Combating Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antibacterial Spectrum and Mechanism of Action

The emergence of multidrug-resistant bacteria, particularly Vancomycin-Resistant Enterococcus faecium (VRE), poses a significant threat to global health. In response, novel therapeutic agents with unique mechanisms of action are in critical demand. This guide provides a comprehensive comparison of V-161, a novel antibacterial compound, with established antibiotics, focusing on its spectrum of activity, mechanism of action, and the experimental basis for these findings. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective inhibitor of the Na+-translocating V-type ATPase (Na+-V-ATPase), an enzyme crucial for the survival of Enterococcus species, particularly in the alkaline environment of the human gut.[1] This targeted mechanism confers a narrow spectrum of activity, primarily against VRE, while sparing beneficial gut microbiota that lack this specific enzyme. This contrasts with broad-spectrum antibiotics, which can disrupt the natural gut flora.

Comparative Spectrum of Activity

The antibacterial spectrum of this compound is highly specific, a direct consequence of its unique molecular target. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against its target organisms and provides a comparison with the activity of standard-of-care antibiotics against a panel of common pathogenic bacteria.

Antibiotic Target Organism Gram Stain Typical MIC Range (µg/mL) Spectrum of Activity
This compound Enterococcus faecium (VRE) Gram-positive4Narrow
Enterococcus hirae Gram-positive4
Lactobacillus spp. Gram-positiveInactive (Lack of Target)
Staphylococcus aureus Gram-positiveLikely Inactive (Lack of Target)
Streptococcus pneumoniae Gram-positiveLikely Inactive (Lack of Target)
Escherichia coli Gram-negativeLikely Inactive (Lack of Target)
Pseudomonas aeruginosa Gram-negativeLikely Inactive (Lack of Target)
Vancomycin Staphylococcus aureus Gram-positive0.5 - 2[2][3]Broad (Gram-positive)
Ampicillin Streptococcus pneumoniae Gram-positive≤0.06 - 1[4][5]Broad
Ciprofloxacin Escherichia coli Gram-negative≤0.06 - >8[6]Broad
Amikacin Pseudomonas aeruginosa Gram-negative8 - 256[7]Broad (Primarily Gram-negative)
Linezolid Enterococcus faecium (VRE) Gram-positive1 - 4[8][9]Broad (Gram-positive)
Daptomycin Enterococcus faecium (VRE) Gram-positive≤4[1][10]Broad (Gram-positive)

Note: The activity of this compound is reported to be significantly enhanced under alkaline conditions (pH 8.5), which mimics the intestinal environment where VRE proliferates.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by specifically inhibiting the Na+-translocating V-type ATPase. This enzyme is critical for maintaining sodium ion homeostasis in Enterococcus, particularly under the alkaline stress found in the gut. By blocking this ion pump, this compound disrupts essential cellular processes, leading to the inhibition of bacterial growth. The IC50 of this compound for Na+-V-ATPase is 144 nM.

Mechanism of Action of this compound V161 This compound V_ATPase Na+-V-ATPase (in Enterococcus cell membrane) V161->V_ATPase Binds to and inhibits Na_out Na+ extrusion V_ATPase->Na_out Mediates Inhibition Inhibition of Bacterial Growth V_ATPase->Inhibition Inhibition leads to Homeostasis Ion Homeostasis & pH Regulation Na_out->Homeostasis Survival Bacterial Survival (in alkaline gut) Homeostasis->Survival

Caption: this compound inhibits the Na+-V-ATPase in Enterococcus, disrupting sodium extrusion and leading to growth inhibition.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using standardized methods such as broth microdilution or agar dilution.

Broth Microdilution Method

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated at a specified temperature and duration. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.

Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Isolate Culture Overnight Culture Bacteria->Culture Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Culture->Inoculum MIC_Plate Inoculation of Microtiter Plate (Broth Microdilution) or Agar Plates (Agar Dilution) Inoculum->MIC_Plate Antibiotic Antibiotic Stock Solution Serial_Dilution Serial Dilution of Antibiotic Antibiotic->Serial_Dilution Serial_Dilution->MIC_Plate Incubation Incubation (e.g., 37°C for 16-20h) MIC_Plate->Incubation Observation Visual Observation for Growth Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no growth) Observation->MIC_Determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Conclusion

This compound represents a promising, targeted therapeutic strategy against VRE. Its narrow spectrum of activity, stemming from its specific inhibition of the Na+-V-ATPase, minimizes the potential for disruption of the host microbiome, a significant advantage over broad-spectrum antibiotics. Further research is warranted to fully elucidate its clinical potential and to explore its efficacy against a wider range of enterococcal species. The data presented in this guide provides a foundational comparison for researchers and drug development professionals evaluating novel antibacterial agents.

References

Validation of V-161's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of V-161, a novel inhibitor of Na+-V-ATPase in Vancomycin-Resistant Enterococcus faecium (VRE), with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Introduction to this compound and its Novel Mechanism of Action

This compound is a promising new compound identified from a screening of over 70,000 molecules that selectively inhibits the growth of VRE.[1][2][3] VRE is a significant cause of hospital-acquired infections, including endocarditis and sepsis, and has developed resistance to multiple antibiotics.[3] this compound targets the Na+-transporting V-ATPase, a sodium-pumping enzyme crucial for VRE survival in the alkaline environment of the human gut.[3][4][5] Notably, this enzyme is absent in many beneficial gut bacteria, suggesting that this compound could offer a targeted therapeutic approach with a reduced impact on the host's microbiome.[3] High-resolution structural analysis has revealed that this compound binds to the interface of the c-ring and the a-subunit of the V-ATPase, effectively blocking the sodium transport pathway.[4]

Comparative Analysis of this compound and Alternatives

To provide a clear perspective on the therapeutic potential of this compound, this section compares its performance with other V-ATPase inhibitors and current VRE treatment options.

Quantitative Comparison of V-ATPase Inhibitors
CompoundTargetOrganism(s)IC50SelectivityReference(s)
This compound Na+-V-ATPaseEnterococcus hirae, Vancomycin-resistant Enterococcus faecium (VRE)144 nM (E. hirae)Selective for bacterial Na+-V-ATPase over human V-ATPase[4]
Bafilomycin A1V-ATPaseEukaryotes, some bacteriaNanomolar rangeNon-selective, inhibits a broad range of V-ATPases[6][7][8]
Concanamycin AV-ATPaseEukaryotesNanomolar rangeNon-selective, potent inhibitor of eukaryotic V-ATPases[6][9]
FR167356V-ATPaseOsteoclasts, lysosomes, renal brush border~220-370 nMSome selectivity for osteoclast V-ATPase over lysosomal V-ATPase[7]
Comparison with Clinically Used Anti-VRE Agents
DrugMechanism of ActionSpectrum of ActivityCommon Resistance MechanismsReference(s)
This compound Inhibition of Na+-V-ATPasePrimarily targets VRENot yet reported[3][4]
LinezolidInhibits protein synthesis by binding to the 50S ribosomal subunitGram-positive bacteria, including VREMutations in the 23S rRNA gene[10][11]
DaptomycinDisrupts bacterial cell membrane potentialGram-positive bacteria, including VREAlterations in cell membrane composition and charge[10][11]
Quinupristin/ dalfopristinInhibits protein synthesis by binding to the 50S ribosomal subunitPrimarily active against E. faecium (including VRE), but not E. faecalisEnzymatic modification of the drug, target site modification[10]

Experimental Protocols

This section details the methodologies for key experiments relevant to the validation of this compound's mechanism of action.

V-ATPase Inhibition Assay

This protocol is designed to measure the inhibitory activity of compounds against V-ATPase.

  • Preparation of V-ATPase-rich membrane vesicles:

    • Culture Enterococcus hirae or a VRE strain under conditions that promote V-ATPase expression.

    • Harvest the cells and generate spheroplasts using lysozyme.

    • Lyse the spheroplasts by osmotic shock and sonication.

    • Isolate membrane vesicles by differential centrifugation.

  • ATP hydrolysis assay:

    • Incubate the membrane vesicles with varying concentrations of the test compound (e.g., this compound) in a reaction buffer containing ATP.

    • The reaction is initiated by the addition of MgCl2.

    • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Mutagenesis Study to Validate this compound's Binding Site

While specific mutagenesis studies for this compound have not been published, this hypothetical protocol outlines how such an experiment could be conducted to confirm its binding site on the Na+-V-ATPase.

  • Site-Directed Mutagenesis:

    • Identify putative this compound binding residues at the interface of the c-ring and a-subunit of the Na+-V-ATPase based on structural data.

    • Generate mutant strains of Enterococcus hirae with amino acid substitutions at these identified sites using techniques like overlap extension PCR.

    • Confirm the desired mutations by DNA sequencing.

  • Phenotypic Analysis of Mutants:

    • Assess the growth of the mutant strains in the presence and absence of this compound under alkaline conditions.

    • Mutations in the binding site are expected to confer resistance to this compound, allowing the bacteria to grow at higher concentrations of the inhibitor compared to the wild-type strain.

  • Biochemical Characterization of Mutant V-ATPase:

    • Purify the mutant V-ATPase enzymes.

    • Perform the V-ATPase inhibition assay as described above to determine the IC50 of this compound for each mutant enzyme.

    • A significant increase in the IC50 value for a mutant enzyme compared to the wild-type would provide strong evidence for the mutated residue being part of the this compound binding site.

Visualizing the Science

The following diagrams illustrate the key concepts discussed in this guide.

V161_Mechanism_of_Action cluster_VRE Vancomycin-Resistant Enterococcus (VRE) cluster_membrane Cell Membrane VRE_cell VRE Cell V_ATPase Na+-V-ATPase Na_in Na+ (intracellular) V_ATPase->Na_in Na_out Na+ (extracellular) Na_out->V_ATPase transport V161 This compound V161->V_ATPase inhibits

Caption: Mechanism of action of this compound on VRE.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_analysis Analysis of Mutants identify_residues Identify Putative Binding Residues generate_mutants Generate Mutant Strains (e.g., overlap extension PCR) identify_residues->generate_mutants sequence_verification Sequence Verification generate_mutants->sequence_verification phenotypic_analysis Phenotypic Analysis (Growth in presence of this compound) sequence_verification->phenotypic_analysis biochemical_analysis Biochemical Characterization (V-ATPase Inhibition Assay) sequence_verification->biochemical_analysis

Caption: Workflow for validating this compound's binding site via mutagenesis.

References

Independent Verification of V-161's Anti-VRE Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-VRE (Vancomycin-Resistant Enterococcus) activity of the novel compound V-161 against other therapeutic alternatives. The information presented is supported by available experimental data to aid in the independent verification of its efficacy.

Executive Summary

Vancomycin-resistant Enterococcus (VRE) poses a significant threat in healthcare settings, necessitating the development of novel antimicrobial agents. This compound is a recently identified small molecule inhibitor of the Na+-translocating V-type ATPase (Na+-V-ATPase) found in Enterococcus species. This enzyme is crucial for the survival of VRE in the alkaline environment of the human gut. By selectively targeting this enzyme, which is absent in many beneficial gut bacteria, this compound presents a promising targeted therapeutic approach. This guide summarizes the available data on this compound's anti-VRE activity and compares it with established antibiotics used in the treatment of VRE infections.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for this compound and its comparators against VRE.

Table 1: In Vitro Activity against VRE

CompoundTarget/Mechanism of ActionIC50 (Na+-V-ATPase)MIC (VRE)MIC50 (VRE)MIC90 (VRE)
This compound Na+-V-ATPase inhibitor144 nM4 µg/mL (under alkaline conditions)Not ReportedNot Reported
Linezolid Inhibits protein synthesis by binding to the 50S ribosomal subunitNot Applicable0.72 - 2 µg/mL1.5 - 2 µg/mL2 µg/mL
Daptomycin Disrupts bacterial cell membrane functionNot Applicable0.38 - 4 µg/mL1 µg/mL1.5 - 4 µg/mL
Quinupristin/ Dalfopristin Inhibits protein synthesis by binding to the 50S ribosomal subunitNot Applicable0.25 - 2 µg/mL (for E. faecium)Not ReportedNot Reported
Ampicillin Inhibits cell wall synthesisNot ApplicableOften >64 µg/mL (for resistant E. faecium)>64 µg/mL>64 µg/mL

Note: MIC values can vary depending on the specific VRE strain and testing conditions.

Table 2: In Vivo Efficacy against VRE Intestinal Colonization

CompoundAnimal ModelDosing RegimenOutcome
This compound MouseNot specified in available reportsSignificantly reduces VRE colonization in the small intestine.[1] Specific quantitative data (e.g., log reduction in CFU) is not yet publicly available but a study reported VRE counts in intestinal and fecal samples of treated mice.
Comparator Drugs MouseVariousHigh-dose daptomycin has shown benefit in treating VRE bacteremia.[2] Animal model data for intestinal colonization reduction by comparators is extensive and varies by study design.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of experimental findings. Below are summaries of standard protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the VRE strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours. For this compound, testing under alkaline conditions (pH 8.5) is recommended to reflect the conditions where its target is essential.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the VRE.

In Vivo VRE Intestinal Colonization Model

This model is used to assess the efficacy of an antimicrobial agent in reducing VRE colonization in a mammalian host.

  • Animal Model: Typically, C57BL/6 or other susceptible mouse strains are used.

  • Antibiotic Pre-treatment: To disrupt the native gut microbiota and allow for robust VRE colonization, mice are often pre-treated with an antibiotic cocktail (e.g., ampicillin, vancomycin, neomycin, and metronidazole) in their drinking water for several days.

  • VRE Challenge: Following antibiotic pre-treatment, mice are orally gavaged with a known quantity (e.g., 10^5-10^8 CFU) of a clinical VRE isolate.

  • Treatment Administration: The test compound (this compound) or comparator drug is administered to the mice via a relevant route (e.g., oral gavage for an orally active compound). A control group receives a vehicle solution.

  • Quantification of Colonization: At specified time points post-treatment, fecal pellets or intestinal contents are collected, homogenized, serially diluted, and plated on selective agar (e.g., Enterococcosel agar with vancomycin) to enumerate the VRE CFU per gram of sample.

  • Data Analysis: The reduction in VRE CFU in the treated group is compared to the control group to determine the in vivo efficacy of the compound.

Mandatory Visualization

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits the Na+-V-ATPase in VRE, leading to reduced survival in alkaline environments.

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm (Alkaline pH) cluster_extracellular Extracellular Space V_ATPase Na+-V-ATPase Na_accumulation Na+ Accumulation V_ATPase->Na_accumulation Leads to V161 This compound V161->V_ATPase Binds and Inhibits Na_out Na+ Na_in Na+ Na_in->V_ATPase Transport Blocked Cell_Stress Cellular Stress Na_accumulation->Cell_Stress Causes VRE_inhibition Inhibition of VRE Growth and Survival Cell_Stress->VRE_inhibition Results in Na_out_ext Na+ cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Compound_Screening Compound Library Screening Hit_Identification Hit Identification (this compound) Compound_Screening->Hit_Identification MIC_Assay MIC Determination Hit_Identification->MIC_Assay IC50_Assay IC50 Determination (Na+-V-ATPase) Hit_Identification->IC50_Assay Animal_Model VRE Intestinal Colonization Model MIC_Assay->Animal_Model Promising candidates for in vivo testing Treatment This compound Administration Animal_Model->Treatment CFU_Quantification Quantification of VRE Colonization (CFU) Treatment->CFU_Quantification Efficacy_Evaluation Efficacy Evaluation CFU_Quantification->Efficacy_Evaluation

References

V-161: A Novel Na+-V-ATPase Inhibitor Compared to Other Emerging Anti-Resistant Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic-resistant bacteria, particularly vancomycin-resistant Enterococcus faecium (VRE), poses a significant threat to global health. VRE is a leading cause of hospital-acquired infections, including endocarditis and sepsis.[1][2] The development of novel therapeutics with unique mechanisms of action is crucial to combat this growing crisis. This guide provides a comparative analysis of V-161, a novel anti-resistance compound, with other recently developed or discovered antibacterial agents that exhibit activity against resistant Gram-positive pathogens.

This compound: Targeting a Novel Vulnerability in VRE

This compound is a recently identified small molecule inhibitor of the Na+-translocating vacuolar-type ATPase (V-ATPase) in Enterococcus species.[3][4] This enzyme is critical for the survival of VRE in the alkaline environment of the human intestine. By inhibiting the Na+-V-ATPase, this compound disrupts the bacterium's sodium ion homeostasis, leading to a significant reduction in its growth and colonization.[3][4][5] A key advantage of this target is its absence in many beneficial gut bacteria, suggesting a potential for selective activity against VRE.[6]

Mechanism of Action of this compound

This compound targets the interface between the c-ring and the a-subunit of the V-ATPase's membrane-embedded V0 domain. This binding event obstructs the sodium transport pathway, effectively halting the enzyme's function.[3][6]

Mechanism of this compound Inhibition of Na+-V-ATPase.

Comparative Analysis of Novel Anti-Resistance Compounds

This section compares the in vitro activity of this compound with other novel anti-resistance compounds: Teixobactin, Lefamulin, Gepotidacin, and Zidebactam.

CompoundTargetMechanism of ActionSpectrum of Activity (Gram-Positive)
This compound Na+-V-ATPaseInhibition of sodium ion transportPrimarily targets Enterococcus species, including VRE.[3][4]
Teixobactin Lipid II and Lipid IIIInhibition of cell wall synthesis by binding to peptidoglycan and teichoic acid precursors.Broad activity against Gram-positive bacteria, including MRSA and VRE.[7][8]
Lefamulin 50S ribosomal subunitInhibition of protein synthesis by binding to the peptidyl transferase center.Active against a range of Gram-positive bacteria, including S. pneumoniae, S. aureus (MRSA), and E. faecium (VRE).[1][9]
Gepotidacin DNA gyrase and Topoisomerase IVInhibition of bacterial DNA replication.Broad-spectrum activity, including against E. faecalis.[10][11]
Zidebactam Penicillin-Binding Protein 2 (PBP2) and β-lactamasesβ-lactam enhancer; direct antibacterial activity and inhibition of certain β-lactamases.Used in combination with cefepime to enhance activity against resistant Gram-negative and some Gram-positive bacteria.

In Vitro Efficacy: A Quantitative Comparison

The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound and the comparator compounds against vancomycin-resistant Enterococcus species. It is important to note that direct comparison of MIC values should be done with caution due to variations in experimental conditions and the specific strains tested.

CompoundOrganismMIC Value (µg/mL)Source
This compound E. hirae / VRESignificant growth inhibition at 10 µg/mL at pH 8.5 (graphical data)[5]
Teixobactin (derivatives) VRE2 - 16[8]
Lefamulin VRE (E. faecium)MIC50: 0.03 (in a specific collateral sensitivity study)[1]
Gepotidacin E. faecalisMIC90: 4[10][11]
Cefepime/Zidebactam VRE (E. faecium)Data primarily for Gram-negative bacteria; limited specific data for VRE.

Note: The quantitative data for this compound is derived from graphical representations in a published study and a precise MIC value is not available in the public domain at the time of this guide's creation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to evaluate the efficacy of these anti-resistance compounds.

V-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the V-ATPase enzyme.

V-ATPase_Inhibition_Assay start Start prep_vesicles Prepare membrane vesicles containing V-ATPase start->prep_vesicles add_compound Incubate vesicles with This compound or control prep_vesicles->add_compound initiate_reaction Initiate reaction by adding ATP add_compound->initiate_reaction measure_activity Measure ATPase activity (e.g., phosphate release assay) initiate_reaction->measure_activity analyze Analyze data to determine IC50 measure_activity->analyze end End analyze->end

Workflow for a V-ATPase Inhibition Assay.
  • Preparation of Membrane Vesicles: Isolate membrane vesicles containing the Na+-V-ATPase from a suitable source, such as Enterococcus hirae.

  • Incubation: Incubate the prepared vesicles with varying concentrations of the test compound (e.g., this compound) and a control (e.g., DMSO) for a defined period.

  • Reaction Initiation: Initiate the ATPase reaction by adding a known concentration of ATP.

  • Activity Measurement: Measure the rate of ATP hydrolysis, typically by quantifying the release of inorganic phosphate using a colorimetric assay (e.g., malachite green assay).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50).

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Determination start Start prepare_dilutions Prepare serial dilutions of the compound in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare a standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate Inoculate each well with the bacterial suspension prepare_inoculum->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

Workflow for MIC Determination via Broth Microdilution.
  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Culture Preparation: Grow a bacterial culture to the logarithmic phase of growth.

  • Exposure: Add the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the bacterial culture. Include a growth control without the compound.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

In Vitro Resistance Induction Study

This experiment evaluates the potential for bacteria to develop resistance to a new antimicrobial agent.

  • Serial Passage: A bacterial strain is serially passaged in a liquid medium containing sub-inhibitory concentrations of the test compound.

  • MIC Determination: After each passage, the MIC of the compound against the passaged bacteria is determined.

  • Fold-Change Calculation: The fold-change in MIC is calculated relative to the MIC of the original, unexposed strain. A significant increase in the MIC over successive passages indicates the development of resistance.

Conclusion

This compound represents a promising new approach to combatting VRE by targeting a novel and essential bacterial enzyme. Its unique mechanism of action, focused on disrupting sodium ion homeostasis, distinguishes it from other novel anti-resistance compounds that primarily target cell wall synthesis, protein synthesis, or DNA replication. While further quantitative data is needed for a direct and comprehensive comparison, the initial findings for this compound are encouraging, particularly its efficacy under conditions mimicking the intestinal environment and its potential for selective toxicity. The continued development and investigation of this compound and other novel compounds are critical in the ongoing battle against antibiotic resistance.

References

V-161: A Novel Contender in the Fight Against Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the efficacy of V-161 against various Vancomycin-Resistant Enterococci (VRE) strains, benchmarked against established therapies such as linezolid and daptomycin. This guide provides an objective overview of the available experimental data, detailed methodologies, and the underlying mechanism of action to inform researchers, scientists, and drug development professionals.

In the landscape of escalating antibiotic resistance, Vancomycin-Resistant Enterococci (VRE) present a formidable challenge to public health. The emergence of novel therapeutic agents is critical. This guide offers a detailed comparison of the investigational compound this compound with the current standard-of-care antibiotics, linezolid and daptomycin, in their efficacy against various VRE strains.

At a Glance: this compound vs. Alternatives

FeatureThis compoundLinezolidDaptomycin
Mechanism of Action Inhibitor of Na+-transporting V-ATPase, crucial for VRE survival in alkaline environments.Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.Disrupts bacterial membrane function through calcium-dependent binding and depolarization.
Reported MIC against VRE 4 µg/mL (against E. hirae and a VRE strain of E. faecium under alkaline conditions)MIC50: 1.5 µg/mL, MIC90: 2 µg/mLMIC50: 1 µg/mL, MIC90: 2 µg/mL
Spectrum of Activity Appears selective for bacteria possessing Na+-transporting V-ATPase, potentially sparing beneficial gut bacteria.Broad-spectrum against Gram-positive bacteria.Primarily active against Gram-positive bacteria.
Route of Administration InvestigationalOral and IntravenousIntravenous

Efficacy Data: A Quantitative Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, linezolid, and daptomycin against various VRE strains as reported in the literature. It is important to note that direct comparative studies testing these three agents against the same panel of VRE strains are limited. The data presented here are compiled from different studies and serve as a reference for their relative potencies.

VRE StrainThis compound MIC (µg/mL)Linezolid MIC (µg/mL)Daptomycin MIC (µg/mL)
Enterococcus hirae4[1][2]Data not availableData not available
Enterococcus faecium (VRE)4 (under alkaline conditions)[1][2]2 (MIC90)[3]2 (MIC90)[1]
Enterococcus faecalis (VRE, ATCC 51299)Data not available2[4]Data not available
Enterococcus faecium (VRE, ATCC 51559)Data not availableData not available1-2

Note: The efficacy of this compound is noted to be significant under alkaline conditions, which is relevant to the gut environment where VRE can colonize.[1][2]

Mechanism of Action: A Visualized Pathway

This compound exerts its antimicrobial effect through a novel mechanism of action, targeting the Na+-transporting V-ATPase enzyme in VRE. This enzyme is critical for maintaining sodium ion homeostasis, particularly in the alkaline environment of the human gut, a common site of VRE colonization. By inhibiting this enzyme, this compound disrupts the bacterium's ability to survive and proliferate.

Mechanism of Action of this compound VRE Vancomycin-Resistant Enterococcus (VRE) V_ATPase Na+-transporting V-ATPase VRE->V_ATPase possesses Na_Export Sodium Ion Export V_ATPase->Na_Export mediates Alkaline_Survival Survival in Alkaline Environment (e.g., Gut) Na_Export->Alkaline_Survival enables V161 This compound Inhibition Inhibition V161->Inhibition acts as an Inhibition->V_ATPase targets Disruption Disruption of Na+ Gradient Inhibition->Disruption leads to Cell_Death Bacterial Cell Death / Growth Inhibition Disruption->Cell_Death results in

Caption: this compound inhibits the Na+-transporting V-ATPase in VRE.

Experimental Protocols

This section provides a detailed overview of the methodologies used to evaluate the efficacy of this compound and the comparator drugs.

This compound Efficacy Testing

In Vitro Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against E. hirae and a vancomycin-resistant E. faecium strain was determined using a broth microdilution method. The experiments were conducted under both neutral and alkaline (pH 8.5) conditions to simulate the intestinal environment. The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth after a specified incubation period.

In Vivo Mouse Colonization Model: To assess the in vivo efficacy, a mouse model of VRE intestinal colonization was utilized.[5][6][7] Mice were first treated with an antibiotic cocktail to disrupt their native gut microbiota, rendering them susceptible to VRE colonization. Subsequently, the mice were orally inoculated with a VRE strain. This compound was then administered to the treatment group, and the VRE load in the feces and intestinal contents was quantified and compared to a control group that did not receive this compound.

Linezolid and Daptomycin Susceptibility Testing

The MICs for linezolid and daptomycin are typically determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07-A10): This is the reference method for determining the MIC of antimicrobial agents.[3][4][8] Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents visible growth.

Workflow for CLSI Broth Microdilution:

CLSI Broth Microdilution Workflow Start Start: Isolate VRE Strain Prepare_Inoculum Prepare Standardized Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare Microtiter Plates with Serial Antibiotic Dilutions Prepare_Plates->Inoculate Incubate Incubate Plates at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Standardized workflow for determining MIC values.

Daptomycin Specific Considerations (CLSI M100): Daptomycin susceptibility testing requires the supplementation of the growth medium with calcium ions (Ca2+) to a final concentration of 50 mg/L, as daptomycin's activity is calcium-dependent.[9][10][11]

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action against VRE. Its targeted activity against the Na+-transporting V-ATPase, an enzyme crucial for VRE survival in the gut, suggests the potential for a selective therapeutic that spares beneficial microbiota. While preliminary data are encouraging, further research is needed to fully elucidate the spectrum of activity of this compound against a wider range of VRE strains and to directly compare its efficacy with existing antibiotics in head-to-head studies. The detailed experimental protocols provided herein offer a framework for such future investigations. The continued development of this compound and similar compounds is vital in the ongoing effort to combat the threat of antibiotic-resistant bacteria.

References

Safety Operating Guide

Navigating the Disposal of V-161: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of the Novel Na+-V-ATPase Inhibitor V-161

General Chemical Waste Disposal Protocol

When a specific SDS is unavailable, a conservative approach to waste disposal is necessary. The following step-by-step protocol is designed to guide laboratory personnel in making informed decisions about chemical waste management.

Experimental Protocol: General Chemical Waste Disposal

  • Initial Assessment: Treat this compound as a hazardous chemical. Assume it may have toxic, reactive, flammable, or corrosive properties until proven otherwise.

  • Consult Institutional EHS: Before generating waste, contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on hazardous waste disposal and will be familiar with local, state, and federal regulations.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.

    • Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, and vials) from liquid waste (e.g., solutions containing this compound).

  • Waste Collection and Containment:

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.

    • Ensure the container is kept closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name ("this compound" and its IUPAC name, if known), CAS number (69570-95-2), and the approximate concentration and quantity of the waste.

    • Indicate the date when waste was first added to the container.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, submit a hazardous waste pickup request to your institution's EHS department.

    • Do not dispose of this compound down the drain or in the regular trash.

Data Presentation: Chemical Waste Classification

The following table summarizes general categories of chemical waste and provides key disposal considerations. This information should be used as a preliminary guide and is not a substitute for specific guidance from your EHS department.

Waste CategoryDescriptionDisposal Considerations
Solid Chemical Waste Non-sharp, chemically contaminated items such as gloves, bench paper, and empty vials.Collect in a designated, lined container. Ensure no free liquids are present.
Liquid Organic Waste (Non-halogenated) Solvents and solutions that do not contain halogens (F, Cl, Br, I).Collect in a dedicated, sealed container. Do not mix with halogenated solvents.
Liquid Organic Waste (Halogenated) Solvents and solutions containing halogens.Collect in a separate, dedicated, sealed container.
Aqueous Waste Water-based solutions containing dissolved chemicals.pH may need to be neutralized before disposal. Heavy metal content must be considered.
Sharps Waste Needles, scalpels, and other items that can puncture the skin.Collect in a designated, puncture-proof sharps container.

Mandatory Visualization: Chemical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, such as this compound, for which a specific Safety Data Sheet is not available.

Chemical_Disposal_Workflow start Waste Generated (e.g., this compound) sds_check Is a specific SDS available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow SDS Disposal Instructions sds_check->follow_sds Yes consult_ehs Consult Institutional EHS treat_hazardous->consult_ehs segregate Segregate Waste (Solid, Liquid, etc.) consult_ehs->segregate label_waste Label Waste Container (Name, CAS#, Hazards) segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup follow_sds->consult_ehs

Caption: Decision workflow for laboratory chemical disposal in the absence of a specific SDS.

Standard Operating Procedure: Personal Protective Equipment and Handling for Compound V-161

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "V-161" does not correspond to a publicly documented chemical entity, this document provides a template for handling a potent, hazardous chemical compound. All information herein is illustrative and must be adapted based on the specific substance's Safety Data Sheet (SDS). Always prioritize the SDS provided by the manufacturer for definitive safety protocols.

This guide provides essential safety and logistical information for the handling and disposal of the hypothetical potent compound this compound. It is intended for trained researchers, scientists, and drug development professionals.

Hazard Identification and Exposure Limits

Prior to handling this compound, it is critical to understand its hazard profile. The following table summarizes the hypothetical hazard classification and occupational exposure limits for this compound.

ParameterClassification / Value
GHS Classification Acute Toxicity, Oral (Category 2) Skin Corrosion/Irritation (Category 2) Serious Eye Damage/Irritation (Category 1) Carcinogenicity (Category 1B)
Signal Word Danger
Hazard Statements H300: Fatal if swallowed H315: Causes skin irritation H318: Causes serious eye damage H350: May cause cancer
Occupational Exposure Limit (OEL) 10 µg/m³ (8-hour Time-Weighted Average)
Short-Term Exposure Limit (STEL) 40 µg/m³ (15-minute period)

Required Personal Protective Equipment (PPE)

Selection of appropriate PPE is the primary defense against exposure. The level of PPE required depends on the quantity of this compound being handled and the specific procedure.

Task / ScalePrimary Engineering ControlGlovesEye ProtectionLab Coat / GownRespiratory Protection
Weighing & Dilution (<1g) Certified Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile/Neoprene GlovesChemical Safety GogglesDisposable, Solid-Front GownN95 Respirator (minimum)
In-Vitro Assays (µL scale) Biosafety Cabinet (Class II) or Fume HoodNitrile GlovesSafety Glasses with Side ShieldsStandard Lab CoatNot required if in PEC
Large Scale Synthesis (>10g) Closed System in a Fume HoodHeavy-duty Butyl or Viton Gloves over Nitrile GlovesChemical Safety Goggles and Face ShieldChemical Resistant Apron over Disposable GownPowered Air-Purifying Respirator (PAPR) with appropriate cartridge
Waste Handling & Disposal Ventilated Accumulation AreaDouble Nitrile/Neoprene GlovesChemical Safety GogglesDisposable, Solid-Front GownN95 Respirator (if potential for aerosolization)

Standard Handling Protocol: Weighing and Solubilization

This protocol outlines the step-by-step procedure for safely weighing this compound powder and preparing a stock solution.

Methodology:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (analytical balance, spatulas, weigh paper, vials, solvent, vortexer) within the fume hood before starting.

    • Don the required PPE as specified in the table above for "Weighing & Dilution".

  • Weighing:

    • Tare the analytical balance with the receiving vial.

    • Carefully transfer the approximate amount of this compound powder to the vial using a designated spatula. Avoid creating dust.

    • Record the exact weight.

  • Solubilization:

    • Using a calibrated pipette, add the required volume of the appropriate solvent (e.g., DMSO) to the vial.

    • Securely cap the vial.

    • Vortex until the compound is fully dissolved.

  • Post-Handling:

    • Wipe down the exterior of the vial with a suitable decontamination solution (e.g., 70% ethanol).

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Label the stock solution vial clearly with the compound name, concentration, solvent, date, and hazard symbols.

G prep 1. Preparation (Don PPE, Prepare Fume Hood) weigh 2. Weighing (Transfer this compound Powder) prep->weigh Proceed solubilize 3. Solubilization (Add Solvent, Vortex) weigh->solubilize Proceed post_handle 4. Post-Handling (Decontaminate Vial, Label) solubilize->post_handle Proceed waste 5. Waste Disposal (Dispose of Contaminated Items) post_handle->waste Segregate Waste cleanup 6. Final Cleanup (Clean Hood, Doff PPE) waste->cleanup Proceed

Caption: Workflow for weighing and solubilizing this compound.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.

Methodology:

  • Decontamination:

    • All surfaces and equipment potentially contaminated with this compound should be wiped down with a validated decontamination solution.

    • For this compound, a 1:10 bleach solution followed by a 70% ethanol rinse is recommended. Allow a contact time of at least 10 minutes for the bleach solution.

  • Waste Segregation and Disposal:

    • Solid Waste: All contaminated solid materials (gloves, gowns, weigh paper, pipette tips, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste.

    • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

G start End of Experiment decon Decontaminate Surfaces & Equipment (e.g., Bleach then Ethanol) start->decon segregate Segregate Waste Streams decon->segregate solid Solid Waste (Gloves, Gowns, Plasticware) segregate->solid Solids liquid Liquid Waste (Unused Solutions, Solvents) segregate->liquid Liquids sharps Sharps Waste (Needles, Syringes) segregate->sharps Sharps collect Collect in Labeled Hazardous Waste Containers solid->collect liquid->collect sharps->collect end Arrange for Final Disposal (Follow Institutional Policy) collect->end

Caption: Logical workflow for this compound decontamination and waste disposal.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.